molecular formula C34H34N8O2 B2836433 PDGFRalpha kinase inhibitor 1 CAS No. 2209053-93-8

PDGFRalpha kinase inhibitor 1

Cat. No.: B2836433
CAS No.: 2209053-93-8
M. Wt: 586.7
InChI Key: NWVOHJOHQOHBMB-UHFFFAOYSA-N
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Description

Significance of PDGFRα in Cellular Processes and Pathophysiology

Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) is a receptor tyrosine kinase (RTK) that plays a pivotal role in normal cellular function and the development of various diseases. medlineplus.govpatsnap.com Upon binding to its platelet-derived growth factor (PDGF) ligands, the receptor activates and triggers intracellular signaling cascades that regulate critical processes such as cell growth, proliferation, differentiation, and survival. medlineplus.govpatsnap.com This signaling is essential for the embryonic development of numerous tissues and organs, including the skeleton, lungs, skin, and central nervous system. nih.gov

In pathophysiology, the dysregulation of PDGFRα signaling is a significant driver of several diseases. patsnap.comkjpp.net Activating mutations, gene amplifications, or rearrangements involving the PDGFRA gene lead to constitutive, ligand-independent activation of the kinase. medlineplus.govgistsupport.org This aberrant signaling is a known oncogenic driver in several cancers. wikipedia.orgnewdrugapprovals.org For instance, activating mutations in PDGFRA are found in a subset of gastrointestinal stromal tumors (GISTs), particularly those resistant to other kinase inhibitors. mycancergenome.orgtandfonline.com Furthermore, amplification of the PDGFRA gene is observed in a significant percentage of aggressive brain tumors like glioblastoma and diffuse intrinsic pontine gliomas (DIPG). wikipedia.orggistsupport.org The receptor's signaling also contributes to the tumor microenvironment by promoting angiogenesis and the activation of stromal cells that support tumor growth. wikipedia.orgnewdrugapprovals.org Beyond cancer, overactive PDGFRα signaling is implicated in fibrotic diseases, such as liver and lung fibrosis, by driving the excessive proliferation of fibroblasts. kjpp.netnih.gov

Overview of Kinase Inhibitors as Research Tools

Kinase inhibitors are a class of small molecules designed to block the action of protein kinases, which are enzymes that transfer phosphate (B84403) groups to proteins in a process called phosphorylation. news-medical.net This phosphorylation acts as a molecular switch, turning proteins "on" or "off" and thereby controlling a vast array of cellular signaling pathways. news-medical.netnih.gov Because kinases are central regulators of cell function, their dysregulation is a common feature in diseases like cancer. news-medical.netnih.gov

In biomedical research, kinase inhibitors are invaluable tools for several reasons:

Target Validation: They allow researchers to probe the function of specific kinases in biological systems. By inhibiting a kinase and observing the downstream effects, scientists can validate whether that kinase is a critical driver of a disease process and thus a viable therapeutic target. icr.ac.uk

Pathway Dissection: Selective inhibitors help to dissect complex signaling networks. By blocking a specific node (kinase) in a pathway, researchers can map the flow of information and understand how different pathways are interconnected. icr.ac.uk

Lead Compound Development: Many kinase inhibitors used as research tools serve as the starting point for the development of new drugs. news-medical.net

Kinase inhibitors are often categorized by their binding mode. Type I inhibitors bind to the active conformation of the kinase in the ATP-binding pocket, while Type II inhibitors bind to an inactive conformation. gistsupport.orgnih.gov The specificity and potency of an inhibitor are critical characteristics that determine its utility as a precise research tool. nih.gov

Rationale for Investigating PDGFRα Kinase Inhibitor 1 in Academic Contexts

The investigation of PDGFRalpha kinase inhibitor 1 (Crenolanib) in academic research is driven by its distinct and advantageous biochemical profile. It is a potent, orally bioavailable inhibitor that is highly selective for class III RTKs, including PDGFRα, PDGFRβ, and FMS-like Tyrosine Kinase 3 (FLT3). wikipedia.orgcaymanchem.comdovepress.com A key feature that makes it a valuable research tool is its classification as a Type I inhibitor, meaning it binds to the active conformation of the kinase. nih.govnih.gov

This characteristic is particularly significant because many disease-driving mutations lock the kinase in a constitutively active state. nih.gov this compound demonstrates potent activity against not only the wild-type PDGFRα but also against specific mutant forms, such as the D842V mutation in GIST, which confers resistance to other widely used kinase inhibitors like imatinib (B729). caymanchem.comselleckchem.com This makes it an essential tool for studying resistance mechanisms and exploring strategies to overcome them.

The inhibitor's high selectivity is another crucial factor. nih.gov Research shows it is over 100-fold more selective for PDGFRs and FLT3 compared to other kinases like c-Kit, VEGFR-2, and EGFR. selleckchem.com This selectivity allows researchers to attribute observed biological effects more confidently to the inhibition of PDGFRα, minimizing confounding results from off-target activity. nih.gov Therefore, this compound is investigated to understand the specific roles of PDGFRα in cancers like non-small-cell lung cancer, AML, and glioma, and to explore its potential in overcoming drug resistance. nih.govresearchgate.netnih.gov

Research Data Tables

Table 1: Inhibitory Activity of this compound (Crenolanib) Against Various Kinases

This table summarizes the inhibitory concentrations (IC50) or binding affinities (Kd) of the inhibitor against wild-type and mutant forms of its target kinases. Lower values indicate higher potency.

Target KinaseMutant FormCell Line/Assay TypeIC50 / Kd (nM)Reference
PDGFRα Wild-TypeCHO CellsKd: 2.1 selleckchem.com
PDGFRα Wild-TypePorcine Aortic Epithelial CellsIC50: 0.4 ng/mL wikipedia.org
PDGFRα D842VCHO CellsIC50: 6 wikipedia.orgnewdrugapprovals.org
PDGFRα D842VBaF3 CellsIC50: 272 selleckchem.com
PDGFRβ Wild-TypeCHO CellsKd: 3.2 selleckchem.com
PDGFRβ Wild-TypePorcine Aortic Epithelial CellsIC50: 0.8 ng/mL wikipedia.org
FLT3 ITD MutationBa/F3 CellsIC50: ~2 ashpublications.org
FLT3 D835Y Mutation-Kd: 0.18 gistsupport.org
FLT3 D835H Mutation-Kd: 0.4 gistsupport.org
c-KIT D816V Mutation-Kd: 2.5 gistsupport.org
c-KIT D816H Mutation-Kd: 5.4 gistsupport.org

Table 2: Selected Research Findings on this compound (Crenolanib)

This table highlights key findings from preclinical studies using the inhibitor to investigate biological processes.

Research AreaModel SystemKey FindingReference
Non-Small-Cell Lung Cancer (NSCLC) A549 cell line (human lung carcinoma) & xenograft modelSuppressed cell proliferation and migration; inhibited tumor growth in vivo. researchgate.net dovepress.comresearchgate.net
Gastrointestinal Stromal Tumor (GIST) Cell lines with PDGFRα D842V mutationPotently inhibited the kinase activity of the imatinib-resistant D842V mutation. selleckchem.com caymanchem.com
Acute Myeloid Leukemia (AML) AML cell lines (MOLM-13, MV4-11) & xenograft modelsShowed potent activity against FLT3-ITD positive cells and delayed leukemia outgrowth. nih.gov nih.govashpublications.org
Liver Fibrosis Rat model with thioacetamide-induced fibrosisSignificantly improved recovery from liver fibrosis, likely by inhibiting hepatic stellate cell proliferation. mdpi.com mdpi.com
Angiogenesis Endothelial cellsInhibited endothelial cell viability, migration, and sprout formation, suggesting direct anti-angiogenic effects. nih.gov nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34N8O2/c1-24-8-13-29(20-31(24)40-34-37-17-14-30(39-34)27-6-4-15-35-21-27)38-32(43)26-11-9-25(10-12-26)23-42(19-18-41(2)3)33(44)28-7-5-16-36-22-28/h4-17,20-22H,18-19,23H2,1-3H3,(H,38,43)(H,37,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVOHJOHQOHBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN(CCN(C)C)C(=O)C3=CN=CC=C3)NC4=NC=CC(=N4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Characterization of Pdgfrα Kinase Inhibitor 1

Classification as a Type II PDGFRα Kinase Inhibitor

PDGFRα kinase inhibitor 1 is categorized as a type II inhibitor of PDGFRα kinase. medchemexpress.combiomol.com Type II inhibitors are distinguished by their ability to bind to the inactive, "DFG-out" conformation of the kinase domain. nih.gov In this conformation, the aspartate-phenylalanine-glycine (DFG) motif at the beginning of the activation loop is flipped outward from the ATP-binding site. nih.gov This mode of binding is in contrast to type I inhibitors, which bind to the active "DFG-in" conformation. nih.gov The ability of PDGFRα kinase inhibitor 1 to stabilize the inactive state of the enzyme contributes to its inhibitory effect. scbt.com

Quantitative Inhibition Profile of PDGFRα Kinase Inhibitor 1

The inhibitory activity of PDGFRα kinase inhibitor 1 has been quantified against several kinases, revealing a high degree of selectivity for PDGFRα.

Inhibitory Concentration (IC50) for PDGFRα

Research has determined the half-maximal inhibitory concentration (IC50) of PDGFRα kinase inhibitor 1 for PDGFRα to be 132 nM. medchemexpress.combiomol.com This value indicates the concentration of the inhibitor required to reduce the activity of the PDGFRα kinase by 50%.

Inhibitory Concentration (IC50) for PDGFRβ

In contrast to its potent inhibition of PDGFRα, PDGFRα kinase inhibitor 1 shows significantly less activity against the closely related PDGFRβ. The IC50 value for PDGFRβ is 6115 nM. medchemexpress.combiomol.com This demonstrates a marked selectivity of the inhibitor for the alpha isoform of the receptor.

Inhibitory Concentration (IC50) for DDR1 Kinase

The inhibitory effect of PDGFRα kinase inhibitor 1 on Discoidin Domain Receptor 1 (DDR1) kinase is weak. medchemexpress.com The reported IC50 value for DDR1 kinase is 2462 nM. medchemexpress.com

Inhibitory Profile Summary

Kinase TargetIC50 (nM)
PDGFRα132 medchemexpress.combiomol.com
PDGFRβ6115 medchemexpress.combiomol.com
DDR1 Kinase2462 medchemexpress.com

Mechanism of Action Studies of Pdgfrα Kinase Inhibitors

Binding Site Interactions and ATP Competitive Inhibition

A primary mechanism by which many small-molecule inhibitors target PDGFRα is through competitive inhibition at the adenosine (B11128) triphosphate (ATP) binding site. patsnap.comscbt.com These inhibitors are designed to occupy the ATP-binding pocket within the kinase domain, thereby preventing the natural substrate, ATP, from binding. patsnap.commedchemexpress.com This action blocks the transfer of a phosphate (B84403) group (autophosphorylation), which is a critical step in receptor activation. scbt.com

The binding of these inhibitors within the ATP pocket is often characterized by specific molecular interactions. For instance, some inhibitors form hydrogen bonds with key amino acid residues in the hinge region of the kinase domain, a crucial interaction for anchoring the inhibitor. mdpi.com Hydrophobic interactions with residues lining the pocket also contribute significantly to the binding affinity and stability of the inhibitor-receptor complex. mdpi.compatsnap.com The structural characteristics of the inhibitor, such as a rigid framework or specific functional groups, can facilitate these precise interactions, leading to potent and selective inhibition. scbt.com

Several inhibitors, including imatinib (B729), sunitinib (B231), and regorafenib (B1684635), are classified as type II inhibitors. thieme-connect.de These molecules bind not only to the ATP-binding site but also to an adjacent hydrophobic pocket that becomes accessible only when the kinase is in an inactive conformation. nih.gov This dual-site binding effectively locks the kinase in a non-functional state. medchemexpress.com In contrast, type I inhibitors, such as avapritinib (B605698), bind to the active conformation of the kinase within the ATP-binding pocket. nih.govfrontiersin.org The ability of some inhibitors to bind irrespective of the kinase's conformational state (active or inactive) has also been noted, as seen with dasatinib. nih.gov

The following table summarizes the binding characteristics of several PDGFRα inhibitors:

InhibitorTypeBinding Site InteractionKey Features
Imatinib Type IIBinds to the inactive conformation, occupying the ATP-binding site and an adjacent hydrophobic pocket. thieme-connect.denih.govLocks the kinase in a self-inhibited conformation. medchemexpress.com
Sunitinib Type IIATP-competitive inhibitor that binds to the inactive "DFG-out" conformation. medchemexpress.comnih.govMulti-targeted inhibitor with a rigid structure promoting specific hydrogen bonding. scbt.com
Regorafenib Type IIBinds to the inactive form of the kinase. thieme-connect.dePotent multi-targeted inhibitor. medchemexpress.com
Avapritinib Type IBinds to the active conformation of the kinase at the ATP-binding site. nih.govfrontiersin.orgSpecifically designed to target activation loop mutations. nih.gov
Dasatinib -Binds to the ATP binding pocket regardless of receptor conformation. nih.govMulti-targeted inhibitor. nih.gov
Crenolanib (B1684632) -Selectively binds to the receptor's active site. scbt.comPotent and selective inhibitor. selleckchem.com
BIBF1120 (Nintedanib) -Competitive inhibition at the receptor's binding site. scbt.comAlters the receptor's dimerization process. scbt.com

Modulation of Receptor Conformation and Dimerization

PDGFRα inhibitors can profoundly influence the receptor's three-dimensional structure and its ability to form dimers, which are essential for its activation. patsnap.comscbt.com

The activation of kinases like PDGFRα is regulated by a molecular "on-off switch" mechanism involving the activation loop. gistsupport.org An adjacent area known as the "switch pocket" plays a crucial role in this process by binding to the activation loop to stabilize the active "on" state. gistsupport.org Some inhibitors, termed switch pocket inhibitors, are designed to block this interaction. gistsupport.org By preventing the activation loop from engaging with the switch pocket, these inhibitors can force an activated kinase into an inactive conformation or prevent its initial activation. gistsupport.org Ripretinib (B610491) is an example of a switch-control tyrosine kinase inhibitor that utilizes a dual mechanism of action, regulating both the kinase switch pocket and the activation loop. nih.govbiospace.com This allows it to broadly inhibit mutated kinases. biospace.com

Many PDGFRα inhibitors function by stabilizing the inactive conformation of the kinase domain. patsnap.comscbt.com In its inactive state, the kinase domain adopts a conformation that is not conducive to ATP binding and catalysis. mdpi.com Inhibitors like imatinib and sunitinib preferentially bind to this inactive state, often referred to as the "DFG-out" conformation, where a key three-amino-acid motif (Asp-Phe-Gly) is flipped. nih.govpatsnap.com This binding effectively traps the receptor in a non-functional state, preventing the conformational changes required for activation. scbt.commedchemexpress.com The ability to stabilize this inactive state is a key feature that contributes to the inhibitory potency of these drugs. scbt.com

The juxtamembrane (JM) domain and the activation loop are critical regulatory elements of the PDGFRα kinase. thieme-connect.denih.gov The JM domain, located between the transmembrane and kinase domains, plays an autoinhibitory role by interacting with and blocking the kinase domain in the absence of a ligand. researchgate.netnih.gov The activation loop, in its unphosphorylated state, also obstructs the active site. nih.gov

Upon ligand binding, conformational changes relieve this autoinhibition. nih.gov PDGFRα inhibitors can interfere with these dynamics. By binding to the kinase domain, they can influence the positioning and flexibility of both the JM domain and the activation loop. researchgate.net For instance, mutations in the activation loop can lead to a constitutively active kinase; some inhibitors are specifically designed to target these mutated forms. nih.gov The stabilization of the inactive conformation by inhibitors directly impacts the dynamics of the activation loop, preventing it from adopting the extended, active conformation. acs.org

Specific Molecular Interactions and Kinetic Properties

The efficacy of PDGFRα inhibitors is also determined by their specific molecular interactions and kinetic properties. scbt.com The formation of stable, non-covalent complexes through hydrogen bonds, electrostatic interactions, and van der Waals forces is crucial for high-affinity binding. scbt.compatsnap.com For example, molecular modeling studies have shown that inhibitors can form hydrogen bonds with cysteine residues in the hinge region of the PDGFRα binding site. mdpi.com

The kinetic profile of an inhibitor, including its association (on-rate) and dissociation (off-rate) from the receptor, is also a significant factor. scbt.com A rapid association rate allows for quick inhibition of receptor activity, while a slow dissociation rate can lead to prolonged engagement and sustained inhibitory effects. scbt.com For instance, BIBF1120 is reported to have a rapid association and slower dissociation, enhancing its efficacy. scbt.com Similarly, sunitinib exhibits a rapid association and prolonged dissociation, contributing to its regulatory effects. scbt.com

The following table provides a summary of the kinetic properties of select PDGFRα inhibitors:

InhibitorAssociation Rate (on-rate)Dissociation Rate (off-rate)Implication
BIBF1120 (Nintedanib) Rapid scbt.comSlower scbt.comEnhanced efficacy in modulating receptor activity. scbt.com
Sunitinib Rapid scbt.comProlonged scbt.comEnhanced regulatory effects on cellular processes. scbt.com
AP 24534 Rapid scbt.com-Effective modulation of receptor activity. scbt.com

Target Selectivity and Kinome Profiling of Pdgfrα Kinase Inhibitors

Differential Selectivity for PDGFRα versus PDGFRβ

The two isoforms of the platelet-derived growth factor receptor, PDGFRα and PDGFRβ, share significant structural homology within their kinase domains, yet inhibitors can exhibit a wide range of selectivities. This differential inhibition is crucial as the two receptors can mediate distinct biological pathways.

Some inhibitors are designed to be highly selective for one isoform over the other. A notable example is PDGFRα kinase inhibitor 1 (also known as CHMFL-PDGFR-159), a type II inhibitor that demonstrates a marked preference for PDGFRα, with a half-maximal inhibitory concentration (IC50) of 132 nM, compared to an IC50 of 6115 nM for PDGFRβ, representing a 46-fold selectivity. medchemexpress.com Conversely, CP-673451 is a potent inhibitor that is more than 450-fold selective for PDGFR compared to other angiogenic receptors and shows a preference for PDGFRβ (IC50 = 1 nM) over PDGFRα (IC50 = 10 nM). researchgate.netmedchemexpress.commdpi.com Similarly, JNJ-10198409 is more potent against PDGFRβ (IC50 = 4.2 nM) than PDGFRα (IC50 = 45 nM). selleckchem.comrndsystems.com

Other inhibitors are equipotent or show minimal selectivity between the two isoforms. Crenolanib (B1684632) , for instance, is a potent inhibitor of both PDGFRα and PDGFRβ with dissociation constants (Kd) of 2.1 nM and 3.2 nM, respectively. selleckchem.comoncotarget.comNintedanib also inhibits both receptors with similar potency, displaying IC50 values of 59 nM for PDGFRα and 65 nM for PDGFRβ. targetmol.comselleckchem.com

In contrast, established multi-kinase inhibitors often have distinct profiles. Imatinib (B729) has been shown to be more effective against PDGFRα (IC50 = 71 nM) than PDGFRβ (IC50 = 607 nM) in certain cellular contexts. researchgate.netSunitinib (B231) , another multi-targeted inhibitor, potently inhibits PDGFRβ with an IC50 of 2 nM, while its inhibition of PDGFRα is less pronounced. selleckchem.comd-nb.info

InhibitorPDGFRα Inhibition (IC50/Kd)PDGFRβ Inhibition (IC50/Kd)Selectivity Preference
PDGFRα kinase inhibitor 1132 nM (IC50) medchemexpress.com6115 nM (IC50) medchemexpress.comPDGFRα
Crenolanib2.1 nM (Kd) selleckchem.com3.2 nM (Kd) selleckchem.comEquipotent
Nintedanib59 nM (IC50) targetmol.comselleckchem.com65 nM (IC50) targetmol.comselleckchem.comEquipotent
CP-67345110 nM (IC50) medchemexpress.com1 nM (IC50) medchemexpress.comPDGFRβ
JNJ-1019840945 nM (IC50) rndsystems.com4.2 nM (IC50) rndsystems.comPDGFRβ
Imatinib71 nM (IC50) researchgate.net607 nM (IC50) researchgate.netPDGFRα
Sunitinib69 nM (IC50, cell-based) eurodiagnostico.com2 nM (IC50) medchemexpress.comPDGFRβ
Masitinib540 nM (IC50) selleckchem.com800 nM (IC50) selleckchem.comPDGFRα (slight)
Ponatinib (B1185)1.1 nM (IC50) targetmol.comN/APDGFRα

Off-Target Kinase Inhibition Profiling

The selectivity of PDGFRα inhibitors against other receptor tyrosine kinases (RTKs) varies significantly, ranging from highly selective agents to broad-spectrum multi-kinase inhibitors.

Crenolanib is distinguished by its high selectivity for PDGFRs. It is over 100-fold more selective for PDGFRα/β than for c-KIT, VEGFR-2, TIE-2, FGFR-2, Epidermal Growth Factor Receptor (EGFR), and erbB2. selleckchem.com This narrow spectrum of activity minimizes off-target effects on these other important signaling pathways.

In contrast, many PDGFR inhibitors are intentionally designed to be multi-targeted. Nintedanib is a potent triple angiokinase inhibitor that, in addition to PDGFRα/β, strongly inhibits Vascular Endothelial Growth Factor Receptors (VEGFR1/2/3) and Fibroblast Growth Factor Receptors (FGFR1/2/3) with IC50 values in the low nanomolar range. selleckchem.comcaymanchem.com It is, however, selective against a broader panel of 33 other kinases. caymanchem.com

Sunitinib also has a broad profile, potently inhibiting VEGFR2 (IC50 = 80 nM), c-KIT, and FMS-like tyrosine kinase 3 (FLT3). medchemexpress.comselleckchem.comeurodiagnostico.com It displays greater than 10-fold selectivity for VEGFR2 and PDGFR over FGFR-1 and EGFR. eurodiagnostico.comCediranib is another example of a multi-kinase inhibitor with high potency for VEGFRs (IC50 <1 nM), while also inhibiting c-KIT and PDGFRβ at similar levels; it is significantly more selective for VEGFRs than for PDGFRα (36-fold) and Colony-Stimulating Factor 1 Receptor (CSF-1R) (110-fold). selleckchem.comtargetmol.com

InhibitorPDGFRα (IC50/Kd)VEGFR-2 (IC50)c-KIT (IC50)FGFR-2 (IC50)CSF1R (c-Fms) (IC50)
Crenolanib2.1 nM (Kd) selleckchem.com>100-fold less potent selleckchem.com>100-fold less potent selleckchem.com>100-fold less potent selleckchem.comN/A
Nintedanib59 nM selleckchem.com13 nM selleckchem.comN/A37 nM selleckchem.comN/A
Sunitinib43.88 nM researchgate.net78.46 nM researchgate.net7 nM selleckchem.com>10-fold less potent eurodiagnostico.comN/A
Cediranib~36 nM (est.) targetmol.com&lt;1 nM targetmol.com~1 nM targetmol.comN/A~110 nM targetmol.com
Pazopanib84 nM selleckchem.com30 nM selleckchem.com140 nM selleckchem.com74 nM selleckchem.com146 nM selleckchem.com
Ki8751>40-fold less potent selleckchem.com0.9 nM selleckchem.com>40-fold less potent selleckchem.com>40-fold less potent selleckchem.comN/A

Comprehensive kinase panel screening is the gold standard for defining an inhibitor's selectivity. These screens test a compound against hundreds of kinases to create a detailed activity spectrum.

Screening of Sunitinib has confirmed its identity as a multi-targeted inhibitor. While it potently inhibits PDGFRβ and VEGFRs, it is significantly less active against a panel including FGFR-1, EGFR, Met, IGFR-1, and Src. selleckchem.comeurodiagnostico.com

CP-673451 was profiled against a large kinase panel, which confirmed its high selectivity. It was found to be more than 450-fold selective for PDGFR-β over other angiogenic receptors like VEGFR-2 and TIE-2. researchgate.net

The profile of Nintedanib shows potent inhibition of VEGFR, FGFR, and PDGFR families. caymanchem.com However, outside of these families, it shows selectivity over a panel of 33 other kinases, though it does inhibit FLT3, LCK, LYN, and Src with IC50 values ranging from 16-156 nM. caymanchem.com

Foretinib is another multi-kinase inhibitor that potently targets MET and KDR (VEGFR2). Its activity is less potent against a panel that includes Ron, Flt-1/3/4, c-Kit, PDGFRα/β, and Tie-2, with very little activity observed against FGFR1 and EGFR. selleckchem.com

These broad screenings are invaluable for understanding the full biological impact of a PDGFRα inhibitor, distinguishing truly selective compounds from those with broader, multi-targeted profiles.

Cellular and Molecular Biology of Pdgfrα Kinase Inhibition

Effects on Fundamental Cellular Processes (In Vitro Studies)

Cell Proliferation Inhibition

A primary and extensively documented effect of PDGFRα kinase inhibitors in vitro is the potent inhibition of cell proliferation across a wide array of cell types, particularly those dependent on PDGFRα signaling for growth. This anti-proliferative activity is a cornerstone of their therapeutic potential.

Studies using various cancer cell lines have consistently demonstrated dose-dependent inhibition of cell viability and growth. For instance, the PDGFRα inhibitor crenolanib (B1684632) potently decreases the viability of FLT3-ITD-expressing acute myeloid leukemia (AML) cell lines MV4-11 and MOLM-13. nih.gov It also suppresses the proliferation of non-small-cell lung cancer (NSCLC) A549 cells, which express high levels of PDGFRα. nih.govdovepress.com Similarly, other PDGFRα inhibitors like CP-673451 induce cell death in cholangiocarcinoma cells, and AMN107 inhibits the proliferation of Ba/F3 cells transformed with the FIP1L1-PDGFRα fusion oncogene. mdpi.comnih.gov The inhibitor CGP 53716 showed dose-dependent inhibition of PDGF-induced proliferation in primary rat smooth muscle cells. nih.gov

The efficacy of these inhibitors is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. These values highlight the potency of PDGFRα inhibitors against various cell lines.

Table 1: In Vitro Anti-Proliferative Activity of PDGFRα Kinase Inhibitors in Various Cell Lines

Inhibitor Cell Line Cell Type/Mutation IC₅₀ Value Citation
Crenolanib MV4-11 AML / FLT3-ITD 1.3 nM nih.gov
Crenolanib MOLM-13 AML / FLT3-ITD 4.9 nM nih.gov
Crenolanib A549 Non-Small-Cell Lung Cancer Dose-dependent inhibition dovepress.com
PDGFRα kinase inhibitor 1 (Biochemical Assay) PDGFRα kinase 132 nM medchemexpress.com
PDGFRα kinase inhibitor 1 (Biochemical Assay) PDGFRβ kinase 6115 nM medchemexpress.com
AMN107 Ba/F3-TEL-PDGFRβ Myeloproliferative Disease < 25 nM nih.gov
AMN107 Ba/F3-FIP1L1-PDGFRα Hypereosinophilic Syndrome < 25 nM nih.gov
S116836 EOL-1 Eosinophilic Leukemia / FIP1L1-PDGFRα 0.2 nM oncotarget.com
S116836 BaF3-WT FIP1L1-PDGFRα Ba/F3 Pro-B 26.9 nM oncotarget.com
S116836 BaF3-T674I FIP1L1-PDGFRα Ba/F3 Pro-B / Imatinib-Resistant 198.8 nM oncotarget.com

Differentiation Modulation

Inhibition of the Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) kinase has been shown to significantly modulate cellular differentiation processes, particularly in the context of progenitor cells and cancer stem cells. The balance between PDGFRα and PDGFRβ signaling is a critical determinant of cell fate. For instance, the equilibrium between PDGFRα and PDGFRβ signaling directs progenitor cell commitment towards either beige or white adipogenesis, with PDGFRα promoting the beige adipocyte lineage. nih.govnih.gov

In the realm of oncology, targeting PDGFRα can force malignant cells towards a more differentiated, less aggressive phenotype. In rhabdomyosarcoma, a pediatric soft tissue sarcoma, inhibiting PDGFRα signaling is linked to the regulation of both cancer cell stemness and myogenic differentiation. unil.ch Studies have shown that treatment with PDGFRα inhibitors can induce differentiation in glioblastoma multiforme (GBM) cells. kjpp.net For example, the potent PDGFRα/β inhibitor, CP-673451, has been observed to induce the differentiation of GBM cells by downregulating phosphorylated p38 mitogen-activated protein kinase (MAPK). kjpp.net This reduction in the proliferative and invasive properties of the tumor cells is a direct consequence of this induced differentiation. kjpp.net

Furthermore, in glioblastoma stem cells (GSCs), depletion of PDGFRα has been shown to attenuate stemness-related features and promote the expression of neuronal markers, indicating a shift towards differentiation. oncotarget.com This process is associated with changes in key regulatory pathways, including the activation of the tumor suppressor Rb1. oncotarget.com Similarly, inhibiting PDGFR signaling with small molecules has been demonstrated to upregulate pluripotency-associated transcription factors like Oct4 and Nanog in mesenchymal stem cells (MSCs), suggesting a role in maintaining a more plastic, undifferentiated state that can be directed towards specific lineages under controlled conditions. nih.gov

The table below summarizes key findings on the modulation of differentiation by PDGFRα kinase inhibitors.

Cell TypeInhibitor/MethodObserved Effect on DifferentiationKey Signaling Pathway(s) Implicated
Adipose Progenitor CellsPDGFRα/PDGFRβ signaling balanceDetermines commitment to beige (PDGFRα) or white (PDGFRβ) adipogenesis. nih.govnih.gov-
Rhabdomyosarcoma (RMS) CellsPDGFRα inhibitionRegulates cancer cell stemness and myogenic differentiation. unil.ch-
Glioblastoma Multiforme (GBM) CellsCP-673451Induces differentiation, reducing proliferative and invasive properties. kjpp.netp38 MAPK kjpp.net
Glioblastoma Stem Cells (GSCs)PDGFRα depletionAttenuates stemness and promotes neuronal differentiation. oncotarget.comRb1 oncotarget.com
Mesenchymal Stem Cells (MSCs)PDGFR inhibitor-IVUpregulates Oct4 and Nanog, increasing multipotency. nih.govJAK-STAT3, MEK, EGFR nih.gov

Cell Migration and Invasion Attenuation

The activation of PDGFRα signaling is a well-documented driver of cell migration and invasion, processes central to tumor progression and metastasis. biorxiv.org Consequently, inhibitors of PDGFRα kinase have demonstrated significant efficacy in attenuating these cellular behaviors across various cancer models.

In fibroblasts, PDGFRα signaling, often compartmentalized to the primary cilium, orchestrates directional cell migration through a phosphorylation cascade involving the PI3K–AKT and MEK1/2–ERK1/2 pathways. biologists.com Inhibition of this signaling disrupts the coordinated cellular machinery required for movement. biologists.com In the context of cancer, particularly glioma, PDGFRα is frequently overexpressed and promotes an invasive phenotype. aacrjournals.org The inhibition of PDGFRα with agents like AG1296 has been shown to block PDGF-A-induced glioma cell migration. aacrjournals.org This is achieved by preventing the phosphorylation of key downstream effectors. aacrjournals.org

One critical mechanism involves the tyrosine phosphorylation of Dock180, a guanine (B1146940) nucleotide exchange factor for Rac1. PDGFRα activation leads to the phosphorylation of Dock180, which in turn activates a signaling cascade including CrkII, p130cas, and ultimately Rac1, a key regulator of the cytoskeletal rearrangements necessary for cell motility. aacrjournals.org Inhibiting PDGFRα disrupts this entire pathway, thereby impeding invasion. aacrjournals.org

Studies on glioblastoma stem cells (GSCs) have revealed that depletion of PDGFRα significantly reduces their invasive capacity. oncotarget.com This is often associated with a downmodulation of markers related to the epithelial-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties. oncotarget.com The PDGFR inhibitor crenolanib has been shown to block PDGF-AA-induced migration in papillary thyroid carcinoma cells and to abrogate the formation of invasive three-dimensional structures. researchgate.net Similarly, in non-small-cell lung cancer (NSCLC) cells, crenolanib treatment reduces migratory activity in response to chemotactic stimuli. nih.gov

The table below outlines research findings on the attenuation of cell migration and invasion by PDGFRα kinase inhibitors.

Cell TypeInhibitor/MethodEffect on Migration/InvasionKey Signaling Pathway(s) Implicated
FibroblastsPDGFRα signaling inhibitionDisrupts directional cell migration. biologists.comPI3K-AKT, MEK1/2–ERK1/2 biologists.com
Glioma CellsAG1296Inhibits PDGF-A-induced cell migration. aacrjournals.orgDock180-CrkII-p130cas-Rac1 aacrjournals.org
Glioblastoma Stem Cells (GSCs)PDGFRα depletionReduces invasive capacity and downmodulates EMT markers. oncotarget.com-
Papillary Thyroid Carcinoma CellsCrenolanibBlocks PDGF-AA-induced migration and abrogates invasive structures. researchgate.net-
Non-Small-Cell Lung Cancer (NSCLC) CellsCrenolanibReduces migratory activity in response to chemotaxis. nih.gov-

Induction of Apoptosis

A primary mechanism through which PDGFRα kinase inhibitors exert their anti-tumor effects is the induction of programmed cell death, or apoptosis. patsnap.com By blocking the pro-survival signals emanating from an activated PDGFRα, these inhibitors can tip the cellular balance towards apoptosis in cancer cells that are dependent on this pathway.

In glioblastoma cancer stem cells (CSCs), which are often resistant to conventional therapies, pharmacological inhibition of PDGFRα with crenolanib has been shown to impair survival. nih.gov The combination of a PDGFRα inhibitor with an EGFR inhibitor can maximize this apoptotic effect in both core and peritumor-derived CSCs. nih.gov Similarly, in non-small-cell lung cancer (NSCLC) cells, crenolanib treatment induces apoptosis in a dose-dependent manner, as evidenced by an increase in the sub-G1 DNA content. nih.gov

The multi-targeted tyrosine kinase inhibitor sunitinib (B231), which inhibits PDGFRα among other kinases, has been shown to induce apoptosis in various hematologic malignancies, particularly in cells with activating mutations in the PDGFRα gene. nih.gov In malignant peripheral nerve sheath tumors (MPNST), sunitinib was found to be highly effective in cell lines harboring a 4q12 amplicon leading to PDGFRα overexpression, inducing apoptosis and preventing PDGF-AA-induced signaling. plos.org In testicular germ cell tumors, sunitinib treatment led to an increase in apoptotic cells, confirmed by TUNEL staining and detection of activated caspase-3. aacrjournals.org

The molecular mechanisms underlying this apoptosis induction are multifaceted. The novel TKI S116836 was found to induce both the intrinsic and extrinsic pathways of apoptosis in FIP1L1-PDGFRα-expressing cells. oncotarget.com This was accompanied by the upregulation of the pro-apoptotic BH3-only protein Bim-EL through the Erk1/2 pathway. oncotarget.com Upregulation of Bim appears to be a common mechanism for apoptosis induced by tyrosine kinase inhibitors targeting oncogenic drivers. oncotarget.com Furthermore, PDGFRα signaling has been shown to have a protective role against apoptosis through the activation of PLCγ and phosphatidylinositol 3-kinase (PI3K) pathways; inhibition of this signaling removes this protective effect. pnas.orgnih.gov

The following table summarizes key findings on the induction of apoptosis by PDGFRα kinase inhibitors.

Cell TypeInhibitorObserved Effect on ApoptosisKey Molecular Events/Pathways
Glioblastoma Cancer Stem Cells (CSCs)CrenolanibImpairs cell survival and induces apoptosis, especially when combined with an EGFR inhibitor. nih.govCaspase-3 and PARP-1 cleavage nih.gov
Non-Small-Cell Lung Cancer (NSCLC) CellsCrenolanibInduces apoptosis in a dose-dependent manner. nih.govIncreased sub-G1 DNA content nih.gov
Hematologic Malignancy Cells (with PDGFRα mutations)SunitinibInduces apoptosis. nih.govInhibition of PDGFRα phosphorylation nih.gov
Malignant Peripheral Nerve Sheath Tumor (MPNST) CellsSunitinibInduces apoptosis in cells with PDGFRα overexpression. plos.org-
Testicular Germ Cell TumorsSunitinibIncreases the number of apoptotic cells. aacrjournals.orgCaspase-3 activation aacrjournals.org
FIP1L1-PDGFRα-expressing CellsS116836Induces both intrinsic and extrinsic apoptosis pathways. oncotarget.comUpregulation of Bim-EL via Erk1/2 pathway oncotarget.com

Angiogenesis Inhibition in Cellular Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and survival. The PDGFRα signaling pathway plays an essential role in this process, not only by directly affecting endothelial cells but also by modulating the tumor microenvironment. ahajournals.orgnih.govmdpi.com Consequently, PDGFRα kinase inhibitors are effective anti-angiogenic agents.

PDGFRα signaling in mesenchymal cells is crucial for functional angiogenesis. ahajournals.orgnih.gov The PDGFRα-p70S6K pathway, for example, is an essential regulator for FGF-2–mediated neovascularization. ahajournals.orgnih.gov Inhibition of this pathway, for instance by rapamycin, can target the host vasculature to disrupt the sustained expression of key angiogenic factors like vascular endothelial growth factor (VEGF) and hepatocyte growth factor (HGF). nih.gov

Several multi-targeted tyrosine kinase inhibitors that block PDGFRα have demonstrated potent anti-angiogenic effects in cellular models. Axitinib, which inhibits VEGFRs, PDGFRα/β, and c-KIT, has been shown to inhibit angiogenesis and vascular permeability in various cellular models. frontiersin.orgdovepress.comresearchgate.net Sunitinib also exhibits anti-angiogenic activity by inhibiting receptors including PDGFRα, which leads to a reduction in tumor microvessel density. ub.edunih.gov

Crenolanib has been shown to possess direct angiostatic activity, inhibiting endothelial cell viability, migration, and sprout formation, as well as inducing apoptosis in these cells. nih.gov Interestingly, these anti-angiogenic effects can occur independently of PDGFR expression on the endothelial cells themselves, suggesting a broader mechanism of action that may involve mitotic modulation. nih.gov Overexpression of PDGFRα in melanoma has been linked to an anti-angiogenic effect, in part through the induction of CXCL10/IP-10, a known inhibitor of angiogenesis. oncotarget.com

The table below details research findings on the inhibition of angiogenesis in cellular models by PDGFRα kinase inhibitors.

InhibitorCellular Model/SystemObserved Anti-Angiogenic EffectKey Mechanism/Pathway
RapamycinMesenchymal CellsShuts down sustained expression of VEGF and HGF, disrupting angiogenesis. nih.govInhibition of PDGFRα-p70S6K pathway ahajournals.orgnih.gov
AxitinibVarious angiogenesis cellular modelsInhibits VEGF receptor activities and VEGF-based cell survival. dovepress.comInhibition of VEGFRs, PDGFRα, c-KIT frontiersin.orgresearchgate.net
SunitinibHuman umbilical vein endothelial cells (HUVEC)Inhibits proliferation and migration, reduces capillary-like tubule formation. ub.eduInhibition of VEGFRs, PDGFRα ub.edunih.gov
CrenolanibEndothelial CellsInhibits cell viability, migration, and sprout length; induces apoptosis. nih.govMitotic modulation nih.gov
PDGFRα overexpressionMelanoma and Endothelial CellsInhibits endothelial cell proliferation. oncotarget.comInduction of CXCL10/IP-10 oncotarget.com

Preclinical Efficacy Studies of Pdgfrα Kinase Inhibitors in Disease Models

Gastrointestinal Stromal Tumors (GIST) Models

Gastrointestinal stromal tumors (GISTs) are mesenchymal neoplasms of the gastrointestinal tract, with the majority harboring activating mutations in the KIT or platelet-derived growth factor receptor alpha (PDGFRA) genes. oncotarget.com These mutations are pivotal oncogenic drivers, making them key targets for tyrosine kinase inhibitors (TKIs). oncotarget.com While TKIs have significantly improved outcomes for patients with advanced GISTs, resistance, either primary or secondary, remains a substantial clinical challenge. oncotarget.comnih.gov

A significant portion of GISTs, approximately 5-10%, are driven by mutations in the PDGFRA gene. nih.govthieme-connect.de While many of these tumors are initially sensitive to first-line TKIs like imatinib (B729), certain primary mutations confer resistance. nih.gov Preclinical studies have been instrumental in characterizing the activity of various inhibitors against these primary mutations. For instance, while most PDGFRA mutations are sensitive to imatinib, the D842V mutation in exon 18 is a notable exception, conferring resistance to this TKI. nih.gov In contrast, other non-D842V mutations in PDGFRα generally show a favorable response to imatinib. nih.gov

Next-generation inhibitors have been developed to address the limitations of earlier TKIs. Avapritinib (B605698), a type I kinase inhibitor, has demonstrated potent activity against a spectrum of primary PDGFRA mutations in preclinical testing. nih.gov Similarly, ripretinib (B610491) has shown a broad spectrum of inhibition against both wild-type and mutant PDGFRA kinases in preclinical models. nih.gov The development of these newer agents has been driven by the need to overcome the resistance profiles observed with first-line therapies.

The PDGFRA D842V mutation is the most common mutation in PDGFRA-mutant GISTs and is notoriously resistant to imatinib and other approved TKIs. tandfonline.comgistsupport.orgoup.com This has spurred the development of novel inhibitors specifically designed to target this resistant variant.

Preclinical studies have identified several promising compounds:

Crenolanib (B1684632) : This potent PDGFRα inhibitor has shown significant activity against imatinib-resistant PDGFRA mutations, including D842V. tandfonline.comresearchgate.net In an isogenic model system, crenolanib was found to be 135-fold more potent than imatinib against the D842V mutant. tandfonline.comresearchgate.net

Avapritinib (BLU-285) : Developed as a selective inhibitor of PDGFRA D842V and KIT exon 17 mutants, avapritinib has demonstrated potent inhibition of the D842V mutation in both in vitro and in vivo preclinical models. nih.govtandfonline.comaacrjournals.org It is approximately 10-fold more potent against this mutation than ripretinib. nih.gov

Dasatinib : This multi-targeted TKI has also shown potent inhibition of the PDGFRA D842V isoform in preclinical studies, with an IC50 value of 62 nmol/l. tandfonline.com

Ripretinib : While also active against the D842V mutation, it is less potent than avapritinib in this regard. nih.gov

These preclinical findings have been crucial in guiding the clinical development of these agents for patients with imatinib-resistant GIST.

CompoundTargeted MutationKey Preclinical FindingReference
CrenolanibImatinib-Resistant PDGFRα D842V135-fold more potent than imatinib against D842V mutant in an isogenic model system. tandfonline.comresearchgate.net
Avapritinib (BLU-285)PDGFRα D842VPotently inhibits PDGFRα D842V mutant activity in vitro (IC50 = 0.5 nM) and autophosphorylation in cellular assays (IC50 = 30 nM). aacrjournals.org
DasatinibPDGFRα D842VShowed potent inhibition of the PDGFRA D842V isoform with an IC50 value of 62 nmol/l. tandfonline.com

Patient-derived xenograft (PDX) models are critical for evaluating the in vivo efficacy of novel therapeutic agents. oncotarget.com Several PDX models of GIST have been established, including those resistant to standard TKIs. oncotarget.comoncotarget.com These models, which retain the histological and genetic characteristics of the original patient tumors, have been invaluable in studying TKI resistance mechanisms and testing new drugs. oncotarget.com

For example, avapritinib demonstrated a reduction in tumor volume and inhibition of proliferation in murine models with patient-derived GIST xenografts. nih.gov In a TKI-resistant KIT exon 11/17-mutant GIST patient-derived xenograft model, BLU-285 (avapritinib) showed dose-dependent and marked inhibition of tumor growth. tandfonline.com Specifically, it resulted in significant tumor regression, with a 73% reduction from baseline measurements. tandfonline.com Similarly, preclinical studies with ripretinib have shown significant antitumor activity, including proliferation inhibition and induction of apoptosis in GIST models. nih.gov The use of these xenograft models has provided strong preclinical evidence for the antitumor effects of these next-generation inhibitors. oncotarget.comoncotarget.com Olaratumab, a monoclonal antibody targeting PDGFRα, has also been shown to induce growth inhibition in sarcoma xenograft models. nih.gov

Pulmonary Arterial Hypertension (PAH) Models

Pulmonary arterial hypertension (PAH) is a progressive disease characterized by vascular remodeling, increased pulmonary arterial pressure, and right ventricular hypertrophy. ahajournals.org The platelet-derived growth factor (PDGF) signaling pathway is a key player in the pathogenesis of PAH. ahajournals.orgkglmeridian.com

Preclinical models of PAH, such as the SU5416/Hypoxia (SU5416/H) and monocrotaline (B1676716) (MCT) rat models, are widely used to evaluate potential therapies. ahajournals.orgersnet.orgersnet.org Several PDGFRα kinase inhibitors have demonstrated the ability to improve cardiopulmonary hemodynamics in these models.

Seralutinib (B610791) (GB002) : This inhaled PDGFR/CSF1R/c-KIT inhibitor has shown potent efficacy in both the SU5416/H and MCT pneumonectomy models. ersnet.orgersnet.org Treatment with seralutinib led to improved cardiopulmonary hemodynamic parameters. ersnet.orgersnet.orgnih.gov In the SU5416/H model, seralutinib was more effective than imatinib at improving these parameters. ersnet.orgersnet.org

GB002 : In the SU5416/H rat model, inhaled GB002, a potent PDGFRα/β inhibitor, significantly reduced right ventricular systolic pressure and mean pulmonary artery pressure. ahajournals.org

Imatinib : This TKI has been shown to reverse pulmonary hypertension in both the MCT rat model and in chronically hypoxic mice. jci.orgahajournals.org It also improved exercise capacity and hemodynamics in patients with advanced PAH. ahajournals.org

WQ-C-401 : This novel and highly selective PDGFR inhibitor significantly decreased right ventricular systolic pressure in MCT-induced PAH rats. nih.gov

CompoundPAH ModelEffect on HemodynamicsReference
Seralutinib (GB002)SU5416/Hypoxia and Monocrotaline PneumonectomyImproved cardiopulmonary hemodynamic parameters. ersnet.orgersnet.orgnih.gov
GB002SU5416/HypoxiaSignificantly reduced right ventricular systolic pressure and mean pulmonary artery pressure. ahajournals.org
ImatinibMonocrotaline and Chronic HypoxiaReversed pulmonary hypertension. jci.orgahajournals.org
WQ-C-401Monocrotaline-inducedSignificantly decreased right ventricular systolic pressure. nih.gov

A hallmark of PAH is the remodeling of the pulmonary vasculature, including increased muscularization of small pulmonary arteries and subsequent right ventricle (RV) hypertrophy. ahajournals.orgvictorchang.edu.au PDGFRα inhibitors have shown promise in reversing these pathological changes in preclinical models.

Seralutinib : In both the SU5416/H and MCT pneumonectomy models, inhaled seralutinib reduced small pulmonary artery muscularization and right ventricle hypertrophy. ersnet.orgersnet.orgnih.gov

GB002 : Treatment with GB002 in the SU5416/H model was associated with reduced pulmonary arteriole muscularization. ahajournals.org

PDGFRα inhibition (APA5) : In a chronic hypoxia-induced PH model, inhibition of PDGFRα with the antibody APA5 significantly reduced the number of fully muscularized vessels. ahajournals.orgvictorchang.edu.au However, in this particular study, it did not prevent the increase in right ventricular systolic pressure or the development of right ventricular hypertrophy. victorchang.edu.aunih.gov

WQ-C-401 : This inhibitor reduced pulmonary vascular remodeling by decreasing muscularization and fibrosis, and also alleviated right ventricular hypertrophy in MCT-treated rats. nih.gov

Imatinib : Treatment with imatinib led to a reduction in right heart hypertrophy in the MCT rat model. jci.org

These findings from preclinical studies underscore the therapeutic potential of targeting the PDGFRα pathway to not only improve hemodynamics but also to reverse the underlying vascular and cardiac remodeling that drives the progression of PAH.

Inflammatory Biomarker Modulation

In preclinical models of pulmonary arterial hypertension (PAH), the PDGFRα kinase inhibitor seralutinib has demonstrated significant effects on modulating inflammatory biomarkers. ersnet.orgnih.gov Inhaled seralutinib was shown to be an effective treatment in two different rat models of severe PAH, leading to improvements in cardiopulmonary hemodynamics, reverse remodeling of pulmonary vascular pathology, and a notable improvement in inflammatory biomarkers. ersnet.orgnih.gov The therapeutic effects of seralutinib are linked to its ability to potently inhibit PDGFRα/β, colony-stimulating factor 1 receptor (CSF1R), and c-KIT. ersnet.orgnih.govresearchgate.net Studies comparing seralutinib to the proof-of-concept kinase inhibitor imatinib found that seralutinib showed greater efficacy in improving these parameters. ersnet.orgnih.gov Specifically, in the SU5416/Hypoxia rat model, seralutinib treatment led to a decrease in N-terminal pro-brain natriuretic peptide (NT-proBNP), a key biomarker. ersnet.orgnih.gov These findings highlight the potential of PDGFRα inhibition to modulate critical inflammatory and cytokine signaling pathways involved in PAH pathology. ersnet.orgresearchgate.netresearchgate.net

Glioblastoma (GBM) Models

The platelet-derived growth factor (PDGF) signaling pathway, particularly through PDGFRα, is a critical driver in the development of gliomas, especially the proneural subtype of glioblastoma (GBM). mdpi.com This has made PDGFRα a key target for therapeutic intervention.

Multiple preclinical studies using orthotopic xenograft models have demonstrated the efficacy of PDGFRα inhibitors in controlling GBM growth and prolonging survival.

The novel brain-penetrant PDGFRα inhibitor HY-008 effectively inhibited the growth of orthotopic GBM tumor xenografts and extended the survival of tumor-bearing mice. biorxiv.orgbiorxiv.org In a dose-dependent manner, HY-008 treatment resulted in a significant increase in median survival compared to control groups. biorxiv.org For instance, the median survival for the control group was 19 days, which increased to 27 days and 31 days for the treated groups. biorxiv.org

Similarly, the anti-cancer agent OKN-007 , which can cross the blood-brain barrier, was found to significantly decrease tumor volumes and increase animal survival in an orthotopic pediatric glioblastoma (pGBM) mouse model. plos.org In a cohort of animals that responded well to the treatment, OKN-007 significantly reduced tumor volumes and extended median survival to 33 days compared to 19.5 days for untreated mice. plos.org

The allosteric SHP-2 inhibitor SHP099 , which targets downstream signaling of activated PDGFRα, also showed significant antitumor activity. nih.govnih.gov In orthotopic GBM xenograft models, SHP099 effectively inhibited tumor growth and provided significant survival benefits. nih.govnih.gov Treatment with SHP099 led to decreased tumor vascularity, as evidenced by reduced CD31 immunostaining. nih.gov

Another selective MET kinase inhibitor, Compound A , was tested in an HGF-dependent U87-MG xenograft model. aacrjournals.org Treatment with this compound completely prevented tumor growth and, in some cases, induced tumor regression. aacrjournals.org

CompoundGBM ModelKey FindingsReference
HY-008Orthotopic Xenograft (Ink4a/Arf-/- mAsts & GSC 157)Significantly decreased tumor size and extended median survival from 19 days (control) to 31 days. biorxiv.org
OKN-007Orthotopic Xenograft (pGBM)Significantly decreased tumor volumes and increased median survival from 19.5 days (untreated) to 33 days (responsive cohort). plos.org
SHP099Orthotopic Xenograft (Transformed mouse astrocytes & GSCs)Effectively inhibited tumor growth and extended survival as a single agent. nih.gov
Compound ASubcutaneous Xenograft (U87-MG)Completely prevented tumor growth and induced tumor regression. aacrjournals.org

Combining PDGFRα inhibitors with standard chemotherapy, such as temozolomide (B1682018) (TMZ), has shown synergistic effects in preclinical GBM models. nih.gov This approach is investigated to overcome the resistance that often develops with monotherapy. biorxiv.orgbiorxiv.org

The inhibitor HY-008 demonstrated the ability to increase the sensitivity of GBM cells to TMZ. biorxiv.orgbiorxiv.org When used in combination with TMZ, HY-008 provided significant survival benefits for mice with GBM tumor xenografts, proving effective both as a single agent and in a combination regimen. biorxiv.orgbiorxiv.org

Similarly, SHP099 exhibited enhanced antitumor activity when combined with TMZ. nih.govnih.gov This combination resulted in significant survival benefits for animals bearing GBM tumor xenografts, highlighting its potential to improve the clinical treatment of GBM. nih.govnih.gov The combination of such targeted therapies with cytotoxic agents is a promising strategy to potentiate treatment efficacy and reduce the recurrence of these aggressive tumors. biorxiv.orgbiorxiv.org

Glioblastoma cancer stem cells (CSCs) are a sub-population of tumor cells believed to be responsible for tumor initiation, recurrence, and resistance to therapy. nih.govnih.gov PDGFRα signaling is critically involved in the self-renewal, invasion, and differentiation of these cells. biorxiv.org

Studies have shown that inhibiting PDGFRα can effectively target GBM CSCs. nih.govnih.gov For example, the inhibitor SHP099 was found to be more effective against patient-derived glioma stem-like cells (GSCs) compared to normal neural progenitor cells. nih.govnih.gov It specifically inhibits downstream effectors of PDGFR signaling, thereby attenuating cell cycle progression in GBM cells with activated PDGFRα. nih.govnih.gov

Depletion of PDGFRα in GBM CSCs has been shown to inhibit their invasive properties and modulate multiple oncogenic signals. nih.gov In vitro studies using inhibitors like sorafenib (B1663141) have demonstrated effectiveness against CSCs from primary GBM cultures by inhibiting the PI3K/Akt and MAPK pathways and inducing apoptosis. spandidos-publications.com Furthermore, combining a PDGFRα inhibitor like crenolanib with an EGFR inhibitor triggered apoptosis in both core- and peritumor-derived GBM CSC pools. nih.gov These findings suggest that targeting the PDGFRα pathway is a viable strategy for eliminating the resilient CSC population in glioblastoma. nih.govnih.gov

Cholangiocarcinoma (CCA) Models

Platelet-derived growth factor (PDGF) and its receptor PDGFR play an essential role in the development and survival of cholangiocarcinoma (CCA). mdpi.com Mouse model studies have shown that PDGF and PDGFR signaling between cholangiocytes and fibroblasts contributes to biliary tract fibrogenesis and inflammation, making PDGFR a potential therapeutic target for CCA. mdpi.com

The sensitivity of CCA cells to various PDGFR inhibitors has been investigated. In one study, the selective PDGFR inhibitor CP-673451 and multi-kinase inhibitors like imatinib and sunitinib (B231) were tested on different CCA cell lines. mdpi.com All three inhibitors showed a dose-dependent decrease in the viability of CCA cells. mdpi.com CP-673451, in particular, has been noted as an attractive therapeutic agent for CCA, having previously demonstrated suppression of cancer growth in other xenograft models. mdpi.com

CompoundCCA Cell LineIC₅₀ Value (μM)Reference
CP-673451HuCCA-14.81 mdpi.com
KKU-M0557.73 mdpi.com
KKU-10010.42 mdpi.com
ImatinibHuCCA-19.14 mdpi.com
KKU-M05510.74 mdpi.com
KKU-10011.35 mdpi.com
SunitinibHuCCA-112.86 mdpi.com
KKU-M0558.40 mdpi.com
KKU-10013.97 mdpi.com

While PDGFR inhibitors have shown promise in preclinical settings, the clinical activity of some, like imatinib, has been limited in advanced CCA. mdpi.com However, other inhibitors targeting multiple tyrosine kinases, including PDGFR, are under investigation as potential treatments. mdpi.comnih.gov

Scleroderma Fibrosis Models

PDGF signaling is a key contributor to the pathogenesis of fibrotic diseases like systemic sclerosis (scleroderma). uzh.chnih.gov In preclinical models of fibrosis, the inhibition of PDGFRs has been shown to prevent the development of fibrosis. uzh.ch

Several tyrosine kinase inhibitors that block PDGFRs have demonstrated anti-fibrotic effects. The combined inhibition of PDGFRs and c-abl by inhibitors such as imatinib , dasatinib , or nilotinib prevents fibrosis in various preclinical models. uzh.chsmw.ch Imatinib, for instance, has been shown to inhibit extracellular matrix production by scleroderma fibroblasts and prevent skin fibrosis in bleomycin-treated mice. nih.gov It has also been shown to halt and even reverse established fibrosis in the TSK-1 genetic mouse model. nih.gov

More selective inhibitors have also been studied. Crenolanib besylate , a selective inhibitor with higher sensitivity for PDGFRα over PDGFRβ, can block PDGFR phosphorylation in scleroderma fibroblasts in a dose-dependent manner, thereby inhibiting their proliferation and migration. nih.gov A recent study demonstrated that crenolanib can abrogate both inflammation and extracellular matrix deposition in dermal fibroblasts in vitro. nih.gov Similarly, selective blockade of PDGF signaling with the small molecule inhibitor SU9518 has exerted anti-fibrotic effects in different experimental fibrosis models. uzh.ch These findings underscore the therapeutic potential of targeting the PDGFRα pathway to combat the fibrotic processes central to scleroderma. nih.govnih.gov

Atherosclerosis Models

The platelet-derived growth factor (PDGF)/PDGF receptor (PDGFR) signaling pathway is implicated in the pathogenesis of atherosclerosis, primarily through its role in promoting the proliferation and migration of vascular smooth muscle cells (VSMCs), a key event in the formation of atherosclerotic plaques. nih.govahajournals.orgnih.govoup.com However, the specific contribution of the PDGFRα isoform versus the PDGFRβ isoform in atherogenesis has been a subject of investigation, with some preclinical evidence suggesting PDGFRβ may play a more dominant role in the accumulation of VSMCs within lesions. nih.govembopress.org

Studies using specific monoclonal antibodies in apolipoprotein E-deficient (ApoE-/-) mice, a common model for atherosclerosis, have sought to delineate the roles of the two receptors. nih.gov In one such study, the administration of APB5, a monoclonal antibody against PDGFRβ, resulted in a significant 67% reduction in the size of aortic atherosclerotic lesions and an 80% decrease in the number of intimal VSMCs. nih.gov In contrast, treatment with APA5, an antagonistic antibody targeting murine PDGFRα, led to only a minimal reduction in lesion size. nih.gov This suggests that PDGFRβ is significantly involved in the formation of fibrous atherosclerotic lesions in this model. nih.gov Further studies using a general PDGF receptor antagonist that blocks all receptor dimers in ApoE-/- mice found that while the treatment could transiently delay the accumulation of smooth muscle cells and the formation of the fibrous cap, it did not prevent it in advanced lesions. nih.govresearchgate.net

The multi-kinase inhibitor imatinib, which targets ABL, KIT, and PDGFRα/β, has been evaluated in several preclinical atherosclerosis models. In high-fat fed ApoE knockout mice, imatinib treatment was found to reduce the area of lipid deposition in the aorta, particularly in the aortic arch region. nih.gov Another study investigated imatinib's effects in a model of diabetes-associated atherosclerosis, using streptozotocin-induced diabetic ApoE-/- mice. ahajournals.org In this model, imatinib treatment significantly reduced the atherosclerotic lesion area in diabetic mice but did not have a significant effect in non-diabetic ApoE-/- mice. ahajournals.org In the APOE*3Leiden.CETP mouse model, which has a human-like lipoprotein metabolism, imatinib treatment was shown to decrease both plasma cholesterol and the development of atherosclerosis. researchgate.netnih.govfrontiersin.org The anti-atherosclerotic effects of imatinib in these models have been attributed to various mechanisms, including inhibition of VSMC proliferation and proteoglycan synthesis, which reduces the binding and retention of LDL in the arterial wall. nih.govnih.gov

Other PDGFRα inhibitors, such as crenolanib, have been noted for their potential application in cardiovascular diseases like atherosclerosis by reducing VSMC proliferation and neointimal hyperplasia in preclinical models. patsnap.com

Preclinical Efficacy of PDGFRα-Inhibiting Agents in Atherosclerosis Models

AgentAnimal ModelKey Research Findings
APA5 (anti-PDGFRα mAb)ApoE-deficient mice on a high-fat dietShowed only minimal reduction of atherosclerotic lesion size. nih.gov
ImatinibHigh-fat fed ApoE knockout miceAppreciably reduced the area of lipid deposition in the aorta. nih.gov
ImatinibDiabetic ApoE knockout miceSignificantly reduced atherosclerotic lesion area compared to untreated diabetic controls; no significant effect in non-diabetic controls. ahajournals.org
ImatinibAPOE*3Leiden.CETP miceDecreased plasma cholesterol and atherosclerosis development. researchgate.netfrontiersin.org

Other Relevant Disease Models (e.g., Chronic Eosinophilic Leukemia)

Chronic Eosinophilic Leukemia (CEL) is a myeloproliferative neoplasm frequently driven by a specific genetic aberration, a cryptic interstitial chromosomal deletion that results in the FIP1L1-PDGFRα fusion oncogene. ahajournals.orgfrontiersin.org This fusion gene encodes a constitutively active tyrosine kinase that is a primary therapeutic target. ahajournals.orgnih.gov

Imatinib, a tyrosine kinase inhibitor that potently inhibits PDGFRα, has demonstrated significant efficacy in patients with FIP1L1-PDGFRα-positive CEL. frontiersin.org However, clinical resistance to imatinib can emerge, most commonly due to the acquisition of a point mutation in the PDGFRα kinase domain, T674I, which is homologous to the T315I mutation in BCR-ABL. ahajournals.orgnih.govfrontiersin.org This has driven the preclinical investigation of other kinase inhibitors to overcome imatinib resistance.

Sorafenib, a multi-kinase inhibitor, was identified as a potent inhibitor of both the wild-type (WT) FIP1L1-PDGFRα and the imatinib-resistant T674I mutant. nih.gov In preclinical studies, sorafenib inhibited the proliferation of Ba/F3 cells transformed with either WT or T674I FIP1L1-PDGFRα and induced apoptosis in the human EOL-1 cell line, which endogenously expresses the FIP1L1-PDGFRα fusion. nih.gov

Another novel tyrosine kinase inhibitor, S116836, was synthesized and evaluated for its activity against imatinib-resistant CEL. frontiersin.org S116836 potently inhibited PDGFRα and its downstream signaling pathways. frontiersin.org It effectively inhibited the growth of neoplastic cells expressing both WT and T674I FIP1L1-PDGFRα in vitro and also demonstrated efficacy in nude mouse xenograft models. frontiersin.org

GZD824, a third-generation BCR-ABL inhibitor, was also found to have potent activity against PDGFRα. ahajournals.orgbohrium.com Preclinical studies showed that GZD824 significantly suppresses PDGFRα kinase activity and inhibits the growth of EOL-1 (FIP1L1-PDGFRα) leukemia cells. ahajournals.org In an EOL-1 mouse xenograft model, GZD824 effectively suppressed tumor growth. ahajournals.org

Preclinical Efficacy of PDGFRα Kinase Inhibitors in Chronic Eosinophilic Leukemia (CEL) Models

InhibitorTargetPreclinical ModelKey Research Findings
ImatinibFIP1L1-PDGFRα (WT)FIP1L1-PDGFRα positive CELServes as the standard effective therapy, but resistance develops via T674I mutation. ahajournals.orgfrontiersin.org
SorafenibFIP1L1-PDGFRα (WT and T674I)EOL-1 cell line; Ba/F3 cells expressing WT and T674I mutantsPotently inhibited proliferation of transformed Ba/F3 cells and induced apoptosis in EOL-1 cells. nih.gov
S116836FIP1L1-PDGFRα (WT and T674I)Neoplastic cells expressing WT and T674I; Nude mouse xenograftsEffectively inhibited the growth of neoplastic cells in vitro and in vivo. frontiersin.org
GZD824PDGFRαEOL-1 (FIP1L1-PDGFRα) cell line; EOL-1 mouse xenograft modelSignificantly suppressed kinase activity and inhibited cell growth in vitro; effectively suppressed tumor growth in vivo. ahajournals.org

Mechanisms of Resistance to Pdgfrα Kinase Inhibitors

On-Target Resistance Mechanisms

On-target resistance mechanisms are those that directly involve the PDGFRα kinase. The most common cause of on-target acquired resistance is the development of secondary mutations within the PDGFRA gene. semanticscholar.orgthieme-connect.com These mutations can interfere with drug binding or alter the conformation of the kinase domain, rendering the inhibitor ineffective while preserving the kinase's catalytic activity. nih.gov This leads to the reactivation of downstream signaling pathways and continued tumor cell proliferation despite ongoing therapy. The heterogeneity of these resistance mutations, both between different metastatic sites in the same patient and within a single lesion, highlights the complexity of overcoming this challenge. elsevierpure.comnih.gov

The ATP-binding pocket is the site where TKIs competitively inhibit the kinase's function. Secondary mutations in this region, primarily located in exon 14 of the PDGFRA gene, can directly prevent or reduce the binding of inhibitors. mdpi.comnih.govfrontiersin.org These mutations can cause steric hindrance, preventing the drug from accessing its binding site, or alter the conformational dynamics of the pocket, decreasing the inhibitor's affinity. mdpi.comresearchgate.net While less common than activation loop mutations, mutations in the ATP-binding domain are a known mechanism of acquired resistance. nih.govfrontiersin.org For instance, secondary mutations in this region have been identified in patients who have progressed on TKI therapy. elsevierpure.com In vitro studies have also demonstrated that certain mutations in exon 14 can confer resistance to inhibitors like sorafenib (B1663141). nih.gov

PDGFRα Domain Exon Reported Mutations Conferring Resistance Mechanism of Resistance
ATP-Binding Pocket14V658A, N659KInterfere with inhibitor binding, leading to drug resistance. scispace.com

The activation loop is a critical regulatory region of the kinase domain, encoded by exon 18 in the PDGFRA gene. Mutations in this loop are a frequent cause of both primary and secondary resistance to PDGFRα inhibitors. nih.govfrontiersin.org The most well-characterized mutation is the D842V substitution, which is present in approximately 60% of PDGFRA-mutated gastrointestinal stromal tumors (GISTs). nih.govfrontiersin.org This specific mutation stabilizes the kinase in its active conformation. nih.gov Many TKIs, such as imatinib (B729), sunitinib (B231), and regorafenib (B1684635), are type II inhibitors that preferentially bind to the inactive conformation of the kinase. nih.gov The D842V mutation locks PDGFRα in the active state, which prevents these drugs from binding effectively, thereby conferring primary resistance. thieme-connect.comnih.govnih.gov

While D842V is the most common primary resistance mutation, other substitutions at this codon can have different sensitivities. For example, the D842Y mutation is sensitive to imatinib, whereas D842V, RD841-842KI, and DI842-843IM are resistant. mdpi.com Secondary mutations in the activation loop can also emerge during treatment, contributing to acquired resistance. mdpi.comnih.govfrontiersin.org

PDGFRα Domain Exon Mutation Example Resistance Type Resistant To
Activation Loop18D842VPrimaryImatinib, Sunitinib, Regorafenib nih.govfrontiersin.org
Activation Loop18D842_H845delPrimaryImatinib mdpi.com
Activation Loop18I843_D846delPrimaryImatinib mdpi.com

The juxtamembrane domain, encoded by exon 12, plays an autoinhibitory role in regulating the kinase's activity. reactome.org Mutations in this region are found in a small percentage of GISTs and typically function as primary activating mutations rather than resistance mutations. nih.govfrontiersin.orgnih.gov These mutations disrupt the autoinhibitory function, leading to constitutive activation of the PDGFRα receptor. mdpi.com However, tumors with these mutations are often sensitive to TKI therapy. The context of a mutation in this domain contributing to secondary resistance is less common compared to mutations in the ATP-binding pocket or activation loop. nih.gov

Gatekeeper residues are specific amino acids located deep within the ATP-binding cleft of the kinase. nih.gov They are termed "gatekeepers" because they control the access of inhibitors to a hydrophobic pocket adjacent to the ATP-binding site. nih.govnih.govmssm.edu Mutations at this position, often substituting a small amino acid like threonine with a bulkier one, can create steric hindrance that blocks the binding of many TKIs without significantly affecting the binding of ATP. nih.govresearchgate.net

In PDGFRα, the T674I mutation (Threonine to Isoleucine at codon 674) is a well-documented gatekeeper mutation that confers resistance to imatinib. nih.govreactome.orgresearchgate.net This mutation has been observed in patients with FIP1L1-PDGFRA-positive leukemia who developed clinical resistance to imatinib. ashpublications.org The presence of a gatekeeper mutation represents a significant challenge for TKI therapy, as it can render first-generation inhibitors ineffective. nih.govnih.gov This has driven the development of next-generation inhibitors designed to overcome such resistance mechanisms. thieme-connect.com

Resistance Type PDGFRα Mutation Mechanism Effect on Inhibitor Binding
Gatekeeper MutationT674ISubstitution of a small amino acid (Threonine) with a bulkier one (Isoleucine) in the ATP-binding pocket. nih.govCreates steric hindrance, blocking inhibitor access to a key hydrophobic pocket while allowing ATP to bind. nih.govnih.govnih.gov

Another mechanism of on-target resistance involves alterations that increase the mutated kinase's affinity for its natural substrate, ATP. nih.gov Tyrosine kinase inhibitors function by competing with intracellular ATP for binding to the kinase domain. If a secondary mutation increases the enzyme's affinity for ATP, a higher concentration of the drug is required to achieve the same level of inhibition. This can lead to a state of relative resistance where clinically achievable drug concentrations are no longer sufficient to block the kinase's activity effectively. nih.gov This mechanism contributes to the acquired resistance observed with inhibitors like imatinib. nih.gov

Off-Target Resistance Mechanisms

Off-target, or extrinsic, resistance occurs when cancer cells develop ways to bypass their dependency on the inhibited PDGFRα signaling pathway. nih.govsemanticscholar.org This often involves the activation of alternative receptor tyrosine kinases (RTKs) or the deregulation of downstream signaling components. semanticscholar.orgthieme-connect.comnih.gov These bypass tracks can reactivate critical cell survival and proliferation pathways, such as the MAPK/ERK and PI3K/AKT pathways, even when PDGFRα is effectively blocked by an inhibitor. nih.govyoutube.com

Examples of off-target resistance mechanisms include:

Activation of other RTKs: Upregulation and activation of other receptors like the Fibroblast Growth Factor Receptor (FGFR) or MET can take over signaling duties. nih.gov For instance, the FGF/FGFR axis has been shown to reactivate the MAPK/ERK pathway in the presence of imatinib, supporting GIST cell survival. nih.gov

Downstream Pathway Activation: Mutations or amplification of components downstream of PDGFRα, such as in the PI3K/AKT/mTOR pathway, can lead to constitutive signaling that is independent of the upstream receptor. nih.govfrontiersin.org The mTOR inhibitor sirolimus has shown some promise in combination with TKIs for patients with PDGFRA-D842V mutations, suggesting the importance of this downstream pathway. frontiersin.org

These mechanisms underscore the adaptability of cancer cells and the need for combination therapies that can simultaneously block the primary oncogenic driver and potential escape pathways. youtube.com

Bypass Pathway Activation

Bypass pathway activation is a key mechanism of acquired resistance where tumor cells become dependent on alternative signaling pathways to maintain growth and survival, thereby circumventing the inhibitory effect of the PDGFRα kinase inhibitor. nih.govyoutube.com This allows the tumor to bypass the inhibition of the primary oncogenic driver. nih.gov

One of the well-documented bypass pathways involves the amplification and activation of other receptor tyrosine kinases (RTKs). For instance, in the context of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI) resistance, the amplification of the MET proto-oncogene can bypass the EGFR signaling pathway by phosphorylating HER3, which in turn reactivates the PI3K/AKT signaling pathway. nih.gov This principle of bypass signaling through alternative RTKs is a common theme in resistance to targeted therapies. While a specific PDGFRα kinase inhibitor was not mentioned, the mechanism is transferable.

Furthermore, the activation of downstream signaling components can also lead to resistance. Even if the upstream receptor is effectively blocked, mutations or activation of proteins further down the cascade, such as those in the PI3K/AKT/mTOR and MAPK pathways, can sustain pro-survival signaling. oaepublish.comresearchgate.net For example, mutational inactivation of PTEN, a negative regulator of the PI3K/AKT pathway, has been observed to mediate resistance to FGFR inhibitors, a class of drugs with overlapping resistance mechanisms. oaepublish.com

The fundamental strategy to counteract resistance mediated by bypass activation involves the simultaneous inhibition of both the original driver pathway and the activated bypass signal. nih.gov

Receptor Amplification

Gene amplification of the target receptor, in this case, PDGFRA, is a direct mechanism that can lead to resistance. Amplification results in an increased number of gene copies, leading to overexpression of the PDGFRα protein. oncokb.org This overexpression can effectively overwhelm the inhibitor, as the concentration of the drug may no longer be sufficient to block the increased number of target receptors.

PDGFRA amplification is a known oncogenic driver in a variety of cancers, including glioblastoma, intimal sarcoma, and malignant peripheral nerve sheath tumors. oncokb.org Cell lines with PDGFRA amplification exhibit increased activation of the receptor. oncokb.org

In some cancers, there is a co-amplification of a segment on chromosome 4q12 which contains the genes for three receptor tyrosine kinases: KIT, KDR (also known as VEGFR2), and PDGFRA. nih.gov This co-amplification can present a complex resistance scenario where targeting PDGFRα alone may be insufficient. In a pan-cancer analysis, it was found that among cases with PDGFRA amplification, a significant majority also had concurrent KIT amplification, and a large proportion of those also had KDR amplification. nih.gov

Gene Deletion

While less common than point mutations or amplification, gene deletions can also contribute to the development of drug resistance. In some cases, patients with gastrointestinal stromal tumors (GISTs) can exhibit acquired resistance to kinase inhibitors without secondary mutations in the target gene, which may be associated with mechanisms like gene deletion. thieme-connect.com

A specific example related to PDGFRα involves the FIP1L1-PDGFRA fusion gene, which is a therapeutic target for imatinib in hypereosinophilic syndrome (HES) and systemic mast cell disease (SMCD). ashpublications.orgnih.gov A deletion of the CHIC2 locus at 4q12 is used as a surrogate marker for the presence of the FIP1L1-PDGFRA fusion. ashpublications.org While this deletion is associated with sensitivity to imatinib, other genetic events can lead to resistance.

Tumor Heterogeneity

Tumor heterogeneity, which refers to the existence of distinct subpopulations of cancer cells within a single tumor, is a major factor contributing to therapeutic resistance. nih.govnih.gov This variability can be observed at both the genetic and epigenetic levels. nih.gov

There are two main types of tumor heterogeneity:

Inter-tumor heterogeneity: Differences between tumors from different individuals, even with the same cancer type. nih.gov

Intra-tumor heterogeneity: Variation among the cancer cells within a single tumor. nih.gov

Intra-tumor heterogeneity is particularly relevant to acquired resistance. A tumor may contain a small subclone of cells that are intrinsically resistant to a PDGFRα inhibitor. dovepress.com When the sensitive cells are eliminated by the treatment, these pre-existing resistant cells can proliferate and repopulate the tumor, leading to clinical relapse. nih.govresearchgate.net

The mechanisms of resistance can also be heterogeneous within a single patient. For example, in non-small cell lung cancer (NSCLC) patients treated with EGFR inhibitors, multiple resistance mechanisms can be observed after treatment, indicating significant intra-patient heterogeneity. johnshopkins.edu This suggests that a "one-size-fits-all" approach to second-line therapy may be ineffective, and combination strategies may be required to target the diverse resistant clones. youtube.comnih.gov

Activation of Other Receptor Tyrosine Kinases

A frequent mechanism of resistance to targeted therapies is the activation of other receptor tyrosine kinases (RTKs) that can compensate for the inhibited PDGFRα signaling. oup.comnih.gov This "RTK switch" can reactivate critical downstream pathways like the PI3K/AKT and MAPK pathways, thus promoting cell survival and proliferation despite the presence of the inhibitor. oup.comaacrjournals.org

Several RTKs have been implicated in mediating resistance to kinase inhibitors:

MET: Upregulation of the MET receptor tyrosine kinase has been described as a resistance mechanism to FGFR inhibitors, which share signaling pathways with PDGFRα. oaepublish.com Activation of MET can lead to the reactivation of the MAPK signaling pathway. oaepublish.com

EGFR Family: Ligand-mediated activation of EGFR family proteins has been associated with resistance to FGFR inhibitors. oup.com

PDGFRβ: In glioblastoma models treated with EGFR inhibitors, a switch to PDGFRβ signaling has been observed. aacrjournals.org Inhibition of the primary oncogenic pathway can lead to the transcriptional de-repression of the PDGFRB gene, resulting in increased PDGFRβ signaling that the tumor becomes dependent on for growth. aacrjournals.org

AXL: The AXL receptor tyrosine kinase has also been implicated in resistance to EGFR-targeted therapies. researchgate.net

Crosstalk between different RTKs is a known cause of resistance. For example, in FGFR1-amplified lung cancer cells, there can be a direct interaction between FGFR1 and PDGFRα, suggesting that crosstalk may be mediated by the formation of heterodimers. oup.com In such cases, inhibiting one receptor can lead to the increased phosphorylation and activation of the other. oup.com This highlights the complexity of the signaling networks within cancer cells and the need for combination therapies that can block these escape routes. oup.comaacrjournals.org

Structure Activity Relationship Sar and Computational Studies of Pdgfrα Kinase Inhibitors

Rational Drug Design Principles

Rational drug design for PDGFRα inhibitors leverages detailed knowledge of the target's three-dimensional structure to create molecules that can interact with it optimally. drugdesign.org This process is broadly categorized into structure-based and ligand-based design. nih.gov

Structure-Based Drug Design (SBDD): This approach relies on the known crystal structure of the PDGFRα kinase domain. By analyzing the architecture of the ATP-binding site, medicinal chemists can design inhibitors that fit precisely into this pocket, competing with ATP and preventing the phosphorylation cascade. nih.gov Key interactions often involve forming hydrogen bonds with hinge region residues (e.g., Cys677), and establishing hydrophobic interactions within the pocket. dntb.gov.uamdpi.com SBDD also allows for the design of inhibitors that target specific conformational states of the kinase, such as the active "DFG-in" or inactive "DFG-out" states. semanticscholar.orgacs.org

Ligand-Based Drug Design (LBDD): When a high-resolution structure of the target is unavailable, LBDD uses the structures of known active inhibitors to develop a pharmacophore model. drugdesign.org This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for inhibitory activity. drugdesign.org New compounds can then be designed to match this pharmacophore, a strategy also known as molecular mimicry. drugdesign.org

A key principle in modern inhibitor design is targeting inactive kinase conformations (Type II inhibitors). acs.org These inhibitors, like Imatinib (B729), bind not only to the ATP pocket but also to an adjacent hydrophobic region that is only accessible in the "DFG-out" inactive state. semanticscholar.orgacs.org This can confer greater selectivity compared to inhibitors that only target the highly conserved ATP-binding site (Type I inhibitors). nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis provides a mathematical correlation between the chemical properties of a series of compounds and their biological activities. tandfonline.com This method moves beyond the qualitative observations of SAR to provide predictive models for designing more potent inhibitors. tandfonline.com

For a series of N-Phenyl-N′-{4-(4-quinolyloxy)phenyl}urea derivatives, QSAR studies have been conducted to understand their inhibitory action against PDGFRα. tandfonline.comtandfonline.com These analyses use various physicochemical descriptors to quantify properties like hydrophobicity, electronic effects, and steric hindrance. tandfonline.com

A derived QSAR equation for the inhibition of PDGFRα by these urea (B33335) derivatives revealed several key factors:

Hydrophobicity: Lower hydrophobicity in the molecule was found to be beneficial for increasing inhibitory activity. tandfonline.comtandfonline.com

Electronic Effects: A substituent at the 3-position of the terminal phenyl ring that exerts a more negative resonance effect was shown to enhance activity. tandfonline.comtandfonline.com

Substituent Effects: The absence of a fluoro substituent in the middle phenyl ring was also correlated with improved inhibitory action. tandfonline.comtandfonline.com

These quantitative models provide valuable guidelines for future synthesis, helping to rationalize the selection of substituents to maximize potency against PDGFRα. tandfonline.com

The specific properties of substituents on a core scaffold play a critical role in determining the inhibitory potency against PDGFRα.

In a study of pyrazolopyridine derivatives, contour map analysis from 3D-QSAR models indicated that electropositive and bulky substituents at the para- and meta-positions of a benzyl (B1604629) ring were favorable for increasing inhibitory activity against both c-KIT and PDGFRα. dntb.gov.uamdpi.com This suggests that larger, hydrophobic groups that can extend into a hydrophobic pocket of the binding site are crucial for enhancing potency. mdpi.com

Similarly, for a series of benzalhydantoin derivatives, the presence of an oxygenated functional group, specifically a methoxy (B1213986) (-OCH3) group on the aryl ring, was shown to increase inhibitory effects against PDGFRα. ukm.my The same study also highlighted that a free NH-3 group was an essential factor for inhibitory activity, as alkylation of this position led to a decrease in potency. ukm.my

Through extensive research, several structural scaffolds have been identified as favorable for PDGFRα inhibition. These core structures serve as platforms for further optimization.

N-Phenyl-N′-{4-(4-quinolyloxy)phenyl}urea: This scaffold has been the subject of detailed QSAR studies and has proven to be a robust platform for developing dual VEGFR-2/PDGFRα inhibitors. tandfonline.comtandfonline.com

Pyrazolopyridine: Derivatives of this core have shown potent inhibitory activity against PDGFRα, particularly when substituted with phenylurea moieties. mdpi.com

Substituted Purines: 2,6,9-trisubstituted purine (B94841) derivatives have been developed as potent PDGFRα inhibitors with nanomolar activity. researchgate.net These compounds have demonstrated significant cytotoxicity in cancer cell lines that express oncogenic PDGFRα fusion proteins. researchgate.net

Hydantoin (B18101) and Thiazolidinedione: These heterocyclic motifs are present in numerous kinase inhibitors. semanticscholar.org Indolinone-thiazolidin-4-one derivatives, for example, have been identified as dual CDK-PDGFRα inhibitors. semanticscholar.org

The table below summarizes the influence of specific substituents on the activity of select PDGFRα inhibitor scaffolds.

Scaffold SeriesFavorable Substituent/MoietyPositionEffect on Activity
N-Phenyl-N′-{4-(4-quinolyloxy)phenyl}ureaGroup with negative resonance effect3-position of terminal phenyl ringIncreased Potency tandfonline.comtandfonline.com
Pyrazolopyridine DerivativesBulky, electropositive substituentsPara/Meta-position of benzyl ringIncreased Potency dntb.gov.uamdpi.com
Benzalhydantoin DerivativesMethoxy (-OCH3) groupAryl ringIncreased Potency ukm.my
Benzalhydantoin DerivativesUnsubstituted NH groupPosition 3 of hydantoin ringEssential for Activity ukm.my

Molecular Modeling and Docking Studies

Molecular modeling and docking are indispensable computational tools for visualizing and predicting how an inhibitor binds to the PDGFRα kinase domain. mdpi.comnih.gov These methods provide insights into the specific molecular interactions that stabilize the inhibitor-protein complex. patsnap.com

Docking studies on various inhibitors have consistently identified key interactions within the PDGFRα ATP-binding site. For example, in a study of pyrazolopyridine derivatives, the lead compound was shown to form crucial hydrogen bonds with the backbone of Cys677 in the hinge region and with the side chains of Glu644 and the gatekeeper residue Asp836. dntb.gov.uamdpi.com

Similarly, docking studies with phytochemicals like 6-Hydroxygenistein revealed hydrogen bonding with residues such as Lys599 and Asp810, along with numerous hydrophobic interactions that stabilize the ligand in the binding pocket. nih.gov These computational predictions help explain the basis of an inhibitor's potency and can guide the design of new molecules with improved binding affinity. patsnap.com Molecular dynamics (MD) simulations are often used after docking to validate the stability of these predicted binding poses over time. mdpi.compatsnap.com

Conformational Analysis and Kinase State Preferences

Protein kinases like PDGFRα are dynamic molecules that exist in multiple conformational states, most notably an active "DFG-in" state and an inactive "DFG-out" state. oncotarget.com The conformation of the Asp-Phe-Gly (DFG) motif in the activation loop is a critical determinant of the kinase's catalytic activity. oncotarget.com

Type I inhibitors bind to the active "DFG-in" conformation, directly competing with ATP. nih.gov

Type II inhibitors , such as Imatinib, bind to and stabilize the inactive "DFG-out" conformation. acs.orgthieme-connect.de This mode of binding often leads to greater selectivity, as the allosteric site occupied by Type II inhibitors is less conserved across the kinome than the ATP-binding pocket. acs.org

Mutations in the PDGFRα kinase domain can alter the conformational equilibrium. For instance, the common imatinib-resistant D842V mutation is believed to stabilize the kinase in an active conformation, which disfavors the binding of Type II inhibitors. oncotarget.com Conformational analysis and molecular dynamics simulations are crucial for understanding these effects and for designing new inhibitors, such as Ripretinib (B610491), which can effectively bind to and inhibit both wild-type and mutant forms of the kinase by acting as a "switch-control" inhibitor that stabilizes the inactive state. thieme-connect.de

Advanced Methodologies in Pdgfrα Kinase Inhibitor Research

In Vitro Kinase Assays (e.g., ADP-Glo™ Kinase Assay)

In vitro kinase assays are fundamental for determining the direct inhibitory activity of a compound against the PDGFRα kinase. These assays measure the enzymatic activity of purified kinase in a cell-free system.

One prominent example is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during a kinase reaction. promega.combiomolecularsystems.com The process involves a kinase reaction where PDGFRα phosphorylates a substrate, converting ATP to ADP. Subsequently, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP. promega.com Finally, a Kinase Detection Reagent is introduced to convert the generated ADP back into ATP, which is then used by a luciferase to produce a light signal. promega.combiomolecularsystems.com The intensity of this luminescent signal is directly proportional to the amount of ADP formed and, therefore, to the kinase activity. promega.com This assay is highly suitable for screening chemical compounds to measure their effects on the activity of a wide range of purified kinases. promega.com

Commercially available systems, such as the ADP-Glo™ Kinase Assay + PDGFRα Kinase Enzyme System, provide the necessary components for this analysis, including the recombinant PDGFRα kinase, a suitable substrate like native swine Myelin Basic Protein (MBP), and the required reaction buffers. vwr.com These systems can be used to screen and profile potential PDGFRα kinase inhibitors. vwr.comvwr.com The assay's design allows for the testing of inhibitors by observing the reduction in the luminescent signal, which indicates a decrease in kinase activity.

Assay ComponentDescriptionSource(s)
Kinase Recombinant human PDGFRα (e.g., amino acids 550-end) vwr.com
Substrate Native Swine Myelin Basic Protein (MBP) vwr.com
Detection Principle Luminescence-based measurement of ADP produced from the kinase reaction. promega.combiomolecularsystems.com promega.combiomolecularsystems.com
Application Primary screening and selectivity profiling of kinase inhibitors. promega.com promega.com

Cell-Based Assays for Phosphorylation Inhibition

To understand how a PDGFRα inhibitor functions within a biological context, cell-based assays are crucial. These assays measure the ability of an inhibitor to block the autophosphorylation of PDGFRα and the subsequent phosphorylation of downstream signaling proteins within intact cells.

A common method involves treating cultured cells that express PDGFRα with the test compound before stimulating them with a PDGF ligand, such as PDGF-AA or PDGF-BB. ahajournals.orgnih.gov Following stimulation, the cells are lysed, and the proteins are separated by SDS-PAGE. ahajournals.orgnih.gov The level of phosphorylated PDGFRα is then detected by Western blot analysis using anti-phosphotyrosine antibodies. ahajournals.orgnih.gov The total amount of PDGFRα in each sample is also measured to ensure equal loading. ahajournals.org

For instance, the inhibitor SU9518 was shown to inhibit the autophosphorylation of both PDGFRα and PDGFRβ in a dose-dependent manner in mouse fibroblasts, with complete inhibition observed at a concentration of 80 nmol/L. ahajournals.org The inhibitory effect of SU9518 on PDGFR phosphorylation was rapid, occurring within 5 minutes of exposure, and persisted for over 6 hours after the drug was removed. ahajournals.org Similarly, the selective inhibitor CP-673451 effectively decreased the levels of phosphorylated PDGFR (p-PDGFR) in cholangiocarcinoma (CCA) cells. mdpi.com

Cell-based ELISA kits are also available for a high-throughput and sensitive analysis of PDGFRα phosphorylation. creative-diagnostics.com These kits allow for the measurement of relative amounts of phosphorylated PDGFRα in cultured cells and are useful for screening the effects of various treatments, including chemical inhibitors. creative-diagnostics.com

Gene Expression Analysis (e.g., RT-qPCR, miRNA Analysis)

Investigating the impact of PDGFRα inhibitors on gene expression provides insights into the broader molecular consequences of target inhibition. Real-time quantitative PCR (RT-qPCR) and microRNA (miRNA) analysis are powerful tools for this purpose.

RT-qPCR is used to measure the mRNA levels of specific genes. For example, studies have used RT-qPCR to examine the expression of PDGF ligands and their receptors in cancer tissues compared to normal tissues. mdpi.com In research on hepatocellular carcinoma (HCC), RT-qPCR was used to verify the expression of exogenous PDGFRα in cells after lentiviral infection. nih.gov

miRNA analysis is another important aspect, as miRNAs are small non-coding RNAs that can regulate gene expression post-transcriptionally. core.ac.uk Research has shown that miRNAs can target PDGFRα. For example, miR-140 has been identified as a regulator of PDGFRα. nih.gov The expression of specific miRNAs can be altered by PDGFRα signaling. In one study, miRNome profiling was performed in cells overexpressing PDGFRα, and the results were validated using qRT-PCR. researchgate.net This allows for the identification of miRNAs that are differentially regulated downstream of PDGFRα. researchgate.net The interplay between PDGFRα and miRNAs is complex; for instance, miR-370 has been shown to be involved in the regulation of pathways that can be influenced by PDGFRα signaling. researchgate.net

Analysis TypeMethodologyApplication in PDGFRα ResearchSource(s)
mRNA Analysis Real-Time Quantitative PCR (RT-qPCR)Quantifying mRNA levels of PDGFRα, its ligands, and downstream target genes. mdpi.comnih.gov mdpi.comnih.gov
miRNA Analysis miRNome Profiling, qRT-PCRIdentifying and validating miRNAs that regulate or are regulated by PDGFRα expression and signaling. nih.govresearchgate.net nih.govresearchgate.net

Protein Expression and Phosphorylation Analysis (e.g., Western Blot, Immunohistochemistry)

Analyzing changes in protein expression and phosphorylation is critical for confirming the mechanism of action of PDGFRα inhibitors. Western blotting and immunohistochemistry (IHC) are the primary techniques used for this purpose.

Western Blotting is widely used to detect specific proteins in a cell lysate. In the context of PDGFRα inhibitor research, it is used to:

Confirm the inhibition of PDGFRα autophosphorylation. ahajournals.orgmdpi.com

Assess the phosphorylation status of downstream signaling molecules such as Akt, Erk1/2, and STAT3. mdpi.comoncotarget.com For instance, the inhibitor S116836 was shown to inhibit the phosphorylation of FIP1L1-PDGFRα and its downstream targets STAT3, AKT, and Erk1/2 in a dose- and time-dependent manner. oncotarget.com

Examine the expression levels of proteins involved in apoptosis, such as PARP and caspases. oncotarget.com

Verify the expression of PDGFRα in cell lines and tissues. mdpi.comnih.gov

Immunohistochemistry (IHC) allows for the visualization of protein expression within the context of tissue architecture. nih.govmybiosource.com IHC has been used to show that PDGFRα is overexpressed in various cancers, such as cholangiocarcinoma and hepatocellular carcinoma, when compared to normal tissue. mdpi.comnih.gov It can also reveal the localization of the protein, for example, showing PDGFRα expression in both cancer cells and the surrounding stromal cells. mdpi.com In xenograft models, IHC can be used to verify the expression of PDGFRα and other markers like CD31 to assess tumor characteristics. nih.gov

Cell Viability and Proliferation Assays (e.g., MTT Assay)

A key objective of developing PDGFRα inhibitors for cancer therapy is to inhibit the growth and proliferation of tumor cells. Cell viability and proliferation assays are used to quantify this effect.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used for this purpose. aacrjournals.orgnih.govd-nb.info It measures the metabolic activity of cells, which is generally interpreted as an indicator of cell viability and proliferation. aacrjournals.orgd-nb.info In this assay, living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. mdpi.comaacrjournals.org The amount of formazan produced, which is quantified by measuring the absorbance, is proportional to the number of viable cells. mdpi.comaacrjournals.org

Numerous studies have used the MTT assay or the related MTS assay to evaluate the efficacy of PDGFRα inhibitors. For example, the sensitivity of cholangiocarcinoma (CCA) cells to inhibitors like imatinib (B729), sunitinib (B231), and CP-673451 was determined using the MTT assay, which demonstrated a dose-dependent decrease in cell viability. mdpi.com Similarly, the inhibitor S116836 was shown to inhibit the growth of FIP1L1-PDGFRα-expressing cells with IC50 values in the nanomolar range as determined by an MTS assay. oncotarget.com Ponatinib (B1185) and sunitinib also demonstrated a dose-dependent decrease in the viability of MCF-7 breast cancer cells. researchgate.net

InhibitorCell Line(s)Assay TypeKey Finding (IC50)Source(s)
CP-673451 HuCCA-1MTT4.81 μM mdpi.com
Sunitinib KKU-M055, KKU-100MTT8.40 μM, 13.97 μM mdpi.com
S116836 EOL-1, BaF3-WT, BaF3-T674IMTS0.2 nM, 26.9 nM, 198.8 nM oncotarget.com
Ponatinib MCF-7MTT4.51 µM researchgate.net
SNS-032 EOL-1, BaF3-WT, T674IMTS135 nM, 508 nM, 417 nM aacrjournals.org

Cell Migration and Invasion Assays

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Assays that measure these processes are essential for evaluating the full anti-cancer potential of PDGFRα inhibitors.

Cell Migration Assays , such as the Boyden chamber assay or scratch (wound healing) assay, are commonly employed. In the Boyden chamber assay, cells are placed in the top well of a chamber and allowed to migrate through a porous membrane towards a chemoattractant, such as PDGF-A, in the bottom well. nih.gov The number of cells that migrate to the lower side of the membrane is then quantified. nih.gov Studies have shown that PDGFRα inhibitors can significantly reduce glioma cell migration induced by PDGF-A. nih.govnih.gov For example, the inhibitor AG1295 was found to significantly reduce the migration of C6 glioma cells. nih.gov

Cell Invasion Assays are similar to migration assays but with the addition of a layer of extracellular matrix material (like Matrigel) on the membrane. This requires the cells to actively degrade the matrix in order to move through the pores, thus mimicking the invasion process.

These assays have demonstrated that PDGFRα signaling is critical for the migration and invasion of various cancer cell types, and that inhibitors targeting this receptor can effectively block these malignant behaviors. nih.govnih.govoncotarget.com

Apoptosis Detection Assays

Inducing apoptosis, or programmed cell death, is a desired outcome for many anti-cancer therapies. Various assays are used to detect and quantify apoptosis in cells treated with PDGFRα inhibitors.

A widely used method is Annexin V staining followed by flow cytometry. oncotarget.comaacrjournals.orgresearchgate.net In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) is translocated from the inner to the outer leaflet of the plasma membrane. miltenyibiotec.com Annexin V is a protein that has a high affinity for phosphatidylserine and can be labeled with a fluorescent dye. miltenyibiotec.com By analyzing cells with a flow cytometer, one can distinguish between viable cells, early apoptotic cells (Annexin V positive), and late apoptotic or necrotic cells. oncotarget.comaacrjournals.org For example, the inhibitor S116836 was shown to induce apoptosis in EOL-1 and BaF3 cells in a time-dependent manner, as measured by Annexin V staining. oncotarget.com

Another common method is to analyze the cleavage of key apoptotic proteins by Western blotting . The cleavage of poly(ADP-ribose) polymerase (PARP) and caspases (such as caspase-3, -8, and -9) are hallmarks of apoptosis. oncotarget.com Treatment of cells with inhibitors like S116836 and ponatinib has been shown to induce the dose- and time-dependent cleavage of these proteins. oncotarget.comresearchgate.net Furthermore, the release of cytochrome c from the mitochondria into the cytosol, another key event in the intrinsic pathway of apoptosis, can also be detected by Western blotting of cytosolic fractions. oncotarget.comresearchgate.net

Assay MethodPrincipleApplication in PDGFRα ResearchSource(s)
Annexin V Staining Detects externalized phosphatidylserine on apoptotic cells via flow cytometry. miltenyibiotec.comQuantifying apoptosis induced by inhibitors like S116836, SNS-032, and ponatinib. oncotarget.comaacrjournals.orgresearchgate.net oncotarget.comaacrjournals.orgresearchgate.netmiltenyibiotec.com
Western Blot Detects cleavage of key apoptotic proteins (e.g., PARP, caspase-3). oncotarget.comConfirming apoptosis by observing cleavage products in cells treated with inhibitors. oncotarget.comresearchgate.net oncotarget.comresearchgate.net
Cytochrome c Release Measures the translocation of cytochrome c from mitochondria to the cytosol via Western blot. oncotarget.comDemonstrating the involvement of the intrinsic apoptotic pathway. oncotarget.comresearchgate.net oncotarget.comresearchgate.net

Genetic Modulation Techniques (e.g., shRNA-mediated Knockdown)

Genetic modulation techniques are fundamental for validating the role of PDGFRα in specific cellular processes and for confirming that the effects of a chemical inhibitor are indeed due to its action on this target. Short hairpin RNA (shRNA) and small interfering RNA (siRNA) are powerful tools used to silence the expression of the PDGFRA gene.

The principle behind this technique is that by reducing the cellular levels of PDGFRα protein, researchers can mimic the effect of a pharmacological inhibitor. If the cellular phenotype observed after shRNA-mediated knockdown of PDGFRα is similar to the phenotype observed after treatment with a specific inhibitor, it provides strong evidence that the inhibitor's effects are on-target.

Key applications and findings from this methodology include:

Target Validation: Studies have utilized shRNA to knock down PDGFRα expression in various cell lines. For example, in human hepatic stellate cells (HSCs), shRNA-mediated knockdown of synectin, a protein that regulates PDGFRα levels, led to a decrease in PDGFRα protein. jci.org This confirmed the receptor's role in fibrogenesis. jci.org

Mechanism of Action Studies: In some systems, shRNA targeting PDGFRα has been used to understand downstream signaling pathways. Knockdown of PDGFRα in mouse models has been shown to improve endothelial function, linking the receptor directly to vascular health. nih.gov

Sensitizing Cells to Inhibitors: In cases where an inhibitor only partially reduces kinase activity, combining it with shRNA-mediated knockdown of the target can lead to a more profound biological effect. This approach has been used to sensitize cancer cells to inhibitors like imatinib. genscript.com

Distinguishing Off-Target Effects: If an inhibitor produces a biological effect that is not replicated by shRNA knockdown of its intended target, it suggests that the inhibitor may have significant off-target activities.

A common experimental workflow involves designing shRNA constructs that target specific sequences of the PDGFRA mRNA. researchgate.net These constructs are often delivered into cells using viral vectors, such as lentiviruses, to ensure stable integration and long-term gene silencing. genscript.com The effectiveness of the knockdown is then verified at both the mRNA level (via qRT-PCR) and the protein level (via Western blotting). researchgate.net Once knockdown is confirmed, the functional consequences, such as changes in cell proliferation, migration, or signaling, are assessed. researchgate.net

In Vivo Angiogenesis Models (e.g., Sponge Model)

In vivo models are indispensable for evaluating the anti-angiogenic potential of PDGFRα inhibitors in a complex biological system. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, and PDGFRα signaling plays a significant role. researchgate.net The sponge implantation model is a widely used assay to quantify angiogenesis. nih.gov

This model involves the subcutaneous implantation of a small, sterile polymer or gelatin sponge into an animal, typically a mouse. nih.govlu.ac.ae The sponge acts as a scaffold, and it can be loaded with pro-angiogenic factors, such as Platelet-Derived Growth Factor (PDGF-BB), to induce a robust angiogenic response. aacrjournals.orgresearchgate.net The test inhibitor is then administered to the animal, and its effect on the growth of new blood vessels into the sponge is measured. researchgate.net

Key aspects of the sponge model in PDGFRα inhibitor research:

Methodology: A sterile, absorbable sponge is saturated with a pro-angiogenic factor like PDGF-BB or basic fibroblast growth factor (bFGF) and implanted subcutaneously. researchgate.netresearchgate.net The test animals are then treated with the PDGFRα inhibitor over several days. researchgate.net

Quantification: After a set period (e.g., 5-10 days), the sponge is explanted. nih.gov The extent of angiogenesis is quantified by measuring the amount of hemoglobin in the sponge, which correlates with blood vessel infiltration, or through histological analysis to count the number of new vessels. nih.gov

Research Findings: The PDGFRα inhibitor CP-673,451 was evaluated using this model. aacrjournals.org The study showed that oral administration of CP-673,451 significantly inhibited PDGF-BB-induced angiogenesis in a dose-dependent manner. researchgate.netresearchgate.net At a dose of 3 mg/kg, the inhibitor reduced angiogenesis by 70%. aacrjournals.org

Selectivity Assessment: The model can also be used to assess inhibitor selectivity in vivo. By implanting multiple sponges containing different growth factors (e.g., PDGF-BB, VEGF, bFGF) into the same animal, researchers can determine if an inhibitor selectively blocks angiogenesis driven by a specific pathway. researchgate.netresearchgate.net For instance, CP-673,451 was shown to inhibit PDGF-BB-stimulated angiogenesis but not angiogenesis induced by VEGF or bFGF, highlighting its selectivity for the PDGFR pathway. aacrjournals.org

The sponge model provides a quantitative and physiologically relevant method to assess the anti-angiogenic efficacy of PDGFRα inhibitors before moving into more complex tumor xenograft studies. nih.gov

Kinase Selectivity Profiling Panels

A crucial step in the development of any kinase inhibitor is to determine its selectivity. nih.gov Since the human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets, the risk of an inhibitor binding to unintended targets ("off-targets") is high. researchgate.net Off-target activity can lead to unexpected side effects or contribute to the drug's efficacy through mechanisms unrelated to the primary target. reactionbiology.com

Kinase selectivity profiling panels are large-scale screening assays used to test an inhibitor against a broad array of kinases simultaneously. reactionbiology.com These panels provide a comprehensive map of an inhibitor's interaction profile across the kinome. reactionbiology.com

Key features and findings from this methodology:

Assay Formats: Profiling is typically performed using in vitro biochemical assays. carnabio.com One common method is a competition binding assay, which measures the ability of the inhibitor to displace a known ligand from the kinase's ATP-binding site. researchgate.net The results are often reported as the dissociation constant (Kd) or the percentage of inhibition at a fixed concentration (e.g., 1 µM). researchgate.netnih.gov

Quantifying Selectivity: The data from these panels can be used to generate a "selectivity score," which quantifies the specificity of the compound. researchgate.net For example, a highly selective inhibitor will bind to only one or a few kinases with high affinity, while a non-selective inhibitor will bind to many.

Inhibitor Characterization: Many clinically relevant inhibitors have been profiled using these panels. For example, the inhibitor CP-673,451 was found to be a potent inhibitor of PDGFRα (IC₅₀ = 10 nmol/L) and PDGFRβ (IC₅₀ = 1 nmol/L) but showed over 200-fold selectivity against a variety of other kinases, including c-Kit, VEGFR-2, and EGFR. aacrjournals.org Sunitinib is known to inhibit PDGFRs, VEGFRs, and c-Kit, among others. carnabio.com

Data Visualization: The results are often visualized using "kinome trees," which map the inhibited kinases onto a phylogenetic tree of the human kinome. This provides an intuitive visual representation of the inhibitor's selectivity profile. nih.gov

The table below shows example data for the selectivity of the inhibitor CP-673,451 against a panel of related tyrosine kinases.

Kinase TargetIC₅₀ (nmol/L)Selectivity vs. PDGFRβ
PDGFRβ 11x
PDGFRα 1010x
c-Kit>250>250x
VEGFR-2>1,000>1,000x
TIE-2>5,000>5,000x
FGFR-2>5,000>5,000x
EGFR>5,000>5,000x
Data derived from studies on CP-673,451. aacrjournals.org

Kinase selectivity profiling is an essential tool for lead optimization, helping chemists to design molecules with improved selectivity and a lower potential for off-target effects. promega.com

3D-Modeling and Structural Biology Techniques (e.g., X-ray Crystallography)

Understanding how an inhibitor binds to its target at an atomic level is critical for rational drug design. patsnap.com Three-dimensional (3D) modeling and structural biology techniques, particularly X-ray crystallography, provide detailed pictures of the inhibitor-kinase complex, revealing the specific molecular interactions that determine binding affinity and selectivity. mdpi.commdpi.com

The PDGFRα protein has a complex structure, including an extracellular ligand-binding domain, a transmembrane region, and an intracellular portion containing a juxtamembrane (JM) domain and a bilobal kinase domain. mdpi.comresearchgate.net The kinase domain itself contains the ATP-binding site, which is the target of most inhibitors, and an activation loop (A-loop) that regulates enzymatic activity. researchgate.net

Key insights from these techniques include:

Binding Mode Analysis: X-ray crystallography has been used to solve the structures of the PDGFRα kinase domain in complex with various inhibitors, including imatinib and avapritinib (B605698). researchgate.netthieme-connect.de These structures show how the inhibitors occupy the ATP-binding pocket and form hydrogen bonds and hydrophobic interactions with key amino acid residues. For instance, the structure of avapritinib bound to PDGFRα shows a key hydrogen bond interaction with cysteine residue C677 in the hinge region of the kinase. thieme-connect.de

Understanding Kinase Conformation: Kinases can exist in different conformational states, notably an "active" and an "inactive" state. The conformation of the A-loop, particularly the DFG (Asp-Phe-Gly) motif, is a key determinant. researchgate.net Type I inhibitors bind to the active "DFG-in" conformation, directly competing with ATP. patsnap.com Type II inhibitors, like imatinib, bind to and stabilize the inactive "DFG-out" conformation, preventing the kinase from becoming active. researchgate.net Structural studies are essential to classify inhibitors and understand their mechanism. researchgate.net

Rational Drug Design: The structural information obtained is used in computational modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies. mdpi.comdntb.gov.uaresearchgate.net By analyzing the inhibitor's binding pose, medicinal chemists can identify opportunities to modify the chemical structure to improve potency or selectivity. For example, 3D-QSAR contour map analysis can suggest where adding bulky or electropositive groups on the inhibitor molecule might enhance binding affinity for PDGFRα. mdpi.comdntb.gov.ua

Explaining Drug Resistance: Mutations in the kinase domain can lead to drug resistance. Structural studies help explain how these mutations interfere with inhibitor binding. For example, the T674I mutation in PDGFRα can disrupt the binding of certain inhibitors. mdpi.com This knowledge is crucial for designing next-generation inhibitors that can overcome resistance. researchgate.net

The table below lists some publicly available Protein Data Bank (PDB) entries for PDGFRα structures, which are invaluable resources for researchers.

PDB IDDescriptionInhibitor
8PQ9Crystal structure of KIT in complex with AvapritinibAvapritinib
3G0ECrystal structure of KIT in complex with SunitinibSunitinib
1T46Crystal structure of ABL kinase domain with ImatinibImatinib
Note: While some structures are for the closely related c-KIT or ABL kinases, they provide critical insights applicable to PDGFRα due to high structural homology, particularly for inhibitors that target both. researchgate.net

Together, these structural and modeling techniques provide a powerful platform for the discovery and optimization of novel and more effective PDGFRα kinase inhibitors. mdpi.com

Future Research Perspectives and Translational Implications

Addressing and Overcoming Resistance Mechanisms in PDGFRα Kinase Inhibition

A primary challenge in the long-term efficacy of PDGFRα kinase inhibitors is the development of drug resistance. Resistance can be primary, where the tumor is inherently unresponsive, or acquired, developing after an initial response to therapy. nih.govannexpublishers.com

Primary and Secondary Mutations: In Gastrointestinal Stromal Tumors (GISTs), the most common PDGFRα mutation, D842V, located in exon 18, confers primary resistance to several tyrosine kinase inhibitors (TKIs) like imatinib (B729) and sunitinib (B231). thieme-connect.degistsupport.orgnih.gov This is because the mutation interferes with the inhibitor's ability to bind to the ATP-binding pocket of the kinase. amegroups.org Secondary resistance often arises from new mutations in the kinase domain. For instance, in GIST patients treated with avapritinib (B605698), a potent inhibitor of the D842V mutation, secondary resistance mutations in exons 13, 14, and 15 of PDGFRA have been identified. nih.gov These mutations can alter the conformation of the kinase, reducing the binding affinity of the inhibitor. blueprintmedicines.com A notable example is the T674I mutation, which is analogous to the T670I mutation in the KIT kinase that also confers imatinib resistance. nih.gov

Strategies to Overcome Resistance: Future research is focused on developing novel inhibitors that can overcome these resistance mutations. This includes designing drugs that can bind to different conformations of the kinase or target allosteric sites outside the conventional ATP-binding pocket. patsnap.comsinobiological.com The development of covalent inhibitors, which form a permanent bond with the target kinase, is another promising strategy to combat resistance. pnas.org Additionally, preclinical studies are exploring the combination of ATP-competitive and allosteric inhibitors to prevent the emergence of resistance mutations. nih.gov

Exploration of Novel Combinatorial Strategies

Combining PDGFRα inhibitors with other therapeutic agents is a key strategy to enhance efficacy, overcome resistance, and broaden their application. blueprintmedicines.com

Targeting Parallel and Downstream Pathways: Cancer cells often utilize redundant signaling pathways for survival. Therefore, combining PDGFRα inhibitors with agents that target parallel or downstream pathways, such as EGFR, VEGFR, PI3K/Akt, or MEK, is a promising approach. patsnap.comnih.gov For example, dual inhibition of MEK and PDGFR has shown effectiveness in preclinical models of triple-negative breast cancer brain metastases. nih.gov In GIST, combining PDGFRα inhibitors with other approved TKIs is being considered for future research. nih.gov

Combination with Other Treatment Modalities: The combination of PDGFRα inhibitors with standard chemotherapy or immunotherapy is also being investigated. patsnap.com For instance, blocking PDGFRα/β signaling can reprogram the tumor stroma, making fibrotic tumors more susceptible to anti-PD-1 immunotherapy. aacrjournals.org In a preclinical model of prostate cancer skeletal metastasis, the combination of a PDGFRα-targeting antibody (IMC-3G3) with the bisphosphonate zoledronic acid showed a delay in tumor growth and prolonged survival. aacrjournals.org Furthermore, the anti-malarial drug dihydroartemisinin (B1670584) has been shown to sensitize ovarian cancer cells to PDGFR inhibitors by promoting the degradation of the PDGFRα protein. nih.gov

Development of Highly Selective and Potent Next-Generation PDGFRα Kinase Inhibitors

The development of next-generation inhibitors aims to improve upon the selectivity and potency of existing drugs, thereby enhancing therapeutic efficacy and reducing off-target effects. thieme-connect.deblueprintmedicines.com

Type I vs. Type II Inhibitors: Early generation TKIs like imatinib, sunitinib, and regorafenib (B1684635) are type II inhibitors, binding to the inactive conformation of the kinase. thieme-connect.de However, mutations in the activation loop can lock the kinase in an active state, reducing the efficacy of these drugs. nih.gov Next-generation inhibitors like avapritinib are type I inhibitors, designed to bind to the active conformation of the kinase, making them effective against activation loop mutations such as D842V. nih.govonclive.com Ripretinib (B610491), another next-generation inhibitor, is a type II switch-control inhibitor that can regulate both the kinase switch pocket and the activation loop, allowing it to inhibit a broad spectrum of primary and secondary mutations. thieme-connect.denih.gov

Novel Chemical Scaffolds and Design Strategies: Researchers are actively exploring new chemical scaffolds to develop highly selective inhibitors. For example, a novel series of quinoline (B57606) ether derivatives has shown potent and selective inhibitory activity against both PDGFRα and PDGFRβ. patsnap.com Structure-based drug design and computational modeling are being utilized to create inhibitors that can overcome resistance mutations. pnas.org Crenolanib (B1684632), a selective type I PDGFRα inhibitor, has demonstrated potent activity against the D842V mutation and even some avapritinib-resistant mutations. thieme-connect.deamegroups.org

InhibitorTypeKey Characteristics
ImatinibType IIFirst-generation TKI, limited activity against D842V mutation. thieme-connect.de
SunitinibType IIMulti-targeted TKI, used as a second-line treatment for GIST. thieme-connect.de
RegorafenibType IIMulti-targeted TKI, used as a third-line treatment for GIST. thieme-connect.de
AvapritinibType IPotent and selective inhibitor of activation loop mutations, including D842V. nih.govonclive.com
RipretinibType II Switch-ControlBroadly inhibits primary and secondary KIT and PDGFRA mutations. thieme-connect.denih.gov
CrenolanibType IHighly selective PDGFRα inhibitor with activity against D842V and some resistance mutations. thieme-connect.deamegroups.org

Investigation of Emerging PDGFRα-Associated Pathologies

The role of aberrant PDGFRα signaling is being increasingly recognized in a variety of diseases beyond the well-established connection to GISTs.

Oncological Indications:

Gliomas: PDGFRα amplification and mutations are common in glioblastoma. life-science-alliance.org Targeting PDGFRα is being explored as a therapeutic strategy, although challenges like the blood-brain barrier need to be addressed. patsnap.com

Leukemias: Fusions involving the PDGFRA gene, such as FIP1L1-PDGFRA, are drivers of chronic eosinophilic leukemia. medlineplus.gov

Other Solid Tumors: PDGFRα signaling is implicated in the progression of various other cancers, including breast cancer, prostate cancer, and non-small cell lung cancer, often by promoting tumor growth and angiogenesis. patsnap.comatsjournals.org

Non-Oncological Pathologies:

Fibrotic Diseases: Dysregulated PDGFRα signaling contributes to fibrosis in organs like the liver and lungs by promoting the proliferation of fibroblasts. patsnap.comnih.govkjpp.net

Vascular Diseases: PDGFRα plays a role in conditions such as pulmonary arterial hypertension by influencing the proliferation of vascular smooth muscle cells. patsnap.com

Inflammatory Conditions: PDGFRA mutations are associated with inflammatory fibroid polyps in the gastrointestinal tract. medlineplus.gov

Refinement of Predictive Models for Inhibitor Efficacy and Selectivity

To optimize the use of PDGFRα inhibitors and accelerate the discovery of new drugs, researchers are developing and refining predictive models.

Computational and In Silico Approaches:

Molecular Modeling: Techniques like molecular docking and molecular dynamics simulations are used to predict how inhibitors bind to the PDGFRα kinase domain and to understand the structural basis of resistance mutations. patsnap.commdpi.com These methods help in the rational design of new inhibitors with improved affinity and selectivity. patsnap.com

Pharmacophore Modeling: Ligand-based and receptor-based pharmacophore models help identify the key chemical features required for potent PDGFRα inhibition, facilitating the virtual screening of large compound libraries. patsnap.com

Machine Learning: Machine learning algorithms are being employed to develop predictive models for inhibitor activity and to identify potential new drug candidates from vast chemical databases. rsc.org

Biomarker-Driven Approaches:

Genomic and Proteomic Profiling: Comprehensive profiling of tumors can identify patients most likely to respond to specific PDGFRα inhibitors. patsnap.com

Liquid Biopsies: The use of circulating tumor DNA (ctDNA) from blood samples allows for real-time monitoring of tumor mutational status, which can guide treatment decisions and detect the emergence of resistance mutations. nih.govbohrium.com

Q & A

Q. What experimental models are commonly used to evaluate PDGFRalpha kinase inhibitors in preclinical studies?

Preclinical evaluation typically employs:

  • In vitro kinase assays to measure inhibitor potency against recombinant PDGFRalpha (e.g., SU9518 in fibroblast proliferation studies) .
  • Cell-based models, such as ARPE19 cells with PDGFRα overexpression, to assess proliferative vitreoretinopathy (PVR) potential .
  • In vivo models like patient-derived xenografts (PDXs) of gastrointestinal stromal tumors (GISTs) to test efficacy against primary and secondary mutations (e.g., AZD3229 in PDX models) .

Q. How are PDGFRalpha-activating mutations identified and validated in clinical samples?

  • DNA sequencing (Sanger or next-generation sequencing) detects mutations like D842V in the kinase activation loop .
  • Functional validation involves in vitro kinase activity assays to confirm constitutive activation and imatinib resistance (e.g., D842V mutation studies in GISTs) .

Q. What pharmacodynamic markers are used to assess PDGFRalpha inhibition in vivo?

  • Phospho-specific antibodies in Western blotting or immunohistochemistry to measure PDGFRalpha phosphorylation (e.g., phospho-PDGFRα in ovarian cancer studies) .
  • Plasma drug concentration monitoring (e.g., pharmacokinetic analysis in imatinib trials for GISTs) .

Advanced Research Questions

Q. How can researchers resolve conflicting clinical trial outcomes of PDGFRalpha inhibitors across cancer types?

  • Patient stratification : Analyze mutational status (e.g., PDGFRα amplification in glioblastoma vs. KIT mutations in GISTs) .
  • Pharmacokinetic variability : Assess drug penetration in tissues (e.g., limited blood-brain barrier penetration in glioblastoma trials) .
  • Biomarker integration : Use PDGFRα amplification (FISH) or phosphorylation status to identify responsive subpopulations .

Q. What experimental strategies overcome resistance caused by PDGFRalpha kinase domain mutations (e.g., D842V)?

  • Type II kinase inhibitors : Compounds like AMN107 that target the inactive kinase conformation and bypass ATP-binding mutations .
  • Combination therapies : Pair inhibitors with agents targeting downstream pathways (e.g., AZD3229 with mTOR inhibitors in GIST PDX models) .

Q. How should Phase II trials be designed to optimize PDGFRalpha inhibitor efficacy in glioblastoma?

  • Enrichment criteria : Select patients with PDGFRα-amplified tumors (identified via genomic profiling) .
  • Adaptive endpoints : Use progression-free survival at 6 months (PFS6) instead of overall survival, as seen in tandutinib trials .
  • Pharmacodynamic monitoring : Incorporate PET imaging with radiolabeled inhibitors to confirm target engagement .

Q. What methodologies detect secondary resistance mechanisms (e.g., gene amplification) in PDGFRalpha-driven cancers?

  • Fluorescence in situ hybridization (FISH) : Identifies PDGFRα amplification in glioblastoma .
  • Digital droplet PCR : Quantifies copy number variations in liquid biopsies .
  • Functional screens : CRISPR-Cas9 libraries to identify compensatory pathways (e.g., Src activation post-inhibitor treatment) .

Methodological Considerations

  • Contradictory data analysis : Compare trial designs (e.g., imatinib success in GISTs vs. failure in glioblastoma) by evaluating mutational context and pharmacokinetic parameters .
  • Preclinical-to-clinical translation : Prioritize inhibitors with activity against both wild-type and mutant PDGFRα (e.g., tandutinib in Phase I/II glioblastoma trials) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.